Milbemycin A4 oxime
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C32H45NO7 |
|---|---|
Molekulargewicht |
555.7 g/mol |
IUPAC-Name |
(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7-,20-10-,23-9?,33-28-/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1 |
InChI-Schlüssel |
YCAZFHUABUMOIM-JPUDHHMSSA-N |
Isomerische SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)/C)C |
Kanonische SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Milbemycin A4 Oxime: A Technical Guide to Its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A4 oxime is a potent semi-synthetic macrolide antiparasitic agent, derived from the natural product Milbemycin A4.[1] Milbemycin A4 is a secondary metabolite produced by fermentation of soil-dwelling actinomycetes of the genus Streptomyces, notably Streptomyces hygroscopicus and Streptomyces bingchenggensis.[2][3] This technical guide provides an in-depth overview of the discovery, isolation, and chemical conversion of Milbemycin A4 to its oxime derivative. It includes detailed experimental protocols for fermentation, extraction, purification, and chemical synthesis, alongside quantitative data and visual representations of key processes to aid in research and development efforts.
Discovery and Producing Organisms
The milbemycins are a class of 16-membered macrocyclic lactones first discovered in the 1970s from the fermentation broth of Streptomyces hygroscopicus subsp. aureolacrimosus.[4] These compounds exhibited potent acaricidal and insecticidal activities. Subsequent research has identified several other Streptomyces species, such as Streptomyces bingchenggensis, as producers of milbemycins.[2] Milbemycin A4, along with the structurally similar Milbemycin A3, are typically the major components produced during fermentation.[5] Milbemycin oxime is a semi-synthetic derivative created to enhance its biological activity profile.[1] It is primarily a mixture of Milbemycin A3 oxime and this compound.[6]
Biosynthesis of Milbemycin A4
The biosynthesis of milbemycins in Streptomyces is a complex process involving polyketide synthase (PKS) pathways. The backbone of Milbemycin A4 is assembled from acetate and propionate precursor units. Specifically, the biosynthesis involves the condensation of seven malonyl-CoA extender units and five methylmalonyl-CoA extender units, initiated by a starter unit derived from propionate.[2][5] The polyketide chain then undergoes a series of modifications, including cyclization and tailoring reactions, to yield the final Milbemycin A4 structure.
Caption: Biosynthetic pathway of Milbemycin A4.
Fermentation for Milbemycin A4 Production
The production of Milbemycin A4 is achieved through submerged fermentation of a selected Streptomyces strain. The yield of milbemycins is highly dependent on the fermentation medium composition and culture conditions.
Fermentation Medium
The following table summarizes a typical fermentation medium for Streptomyces species for milbemycin production.
| Component | Concentration (g/L) | Purpose |
| Carbon Sources | ||
| Sucrose or Molasses | 20 - 200 | Primary carbon and energy source |
| Nitrogen Sources | ||
| Yeast Extract or Peptone | 2 - 12 | Source of nitrogen and growth factors |
| Skim Milk or Corn Pulp | 2 - 11 | Complex nitrogen source |
| Soybean Cake Powder | 2 - 11 | Complex nitrogen source |
| Cottonseed Cake Powder | 5 - 15 | Complex nitrogen source |
| Minerals and Salts | ||
| K₂HPO₄ | 0.5 - 1 | Phosphate source and pH buffer |
| FeSO₄·7H₂O | 0.05 - 0.1 | Trace metal |
| ZnSO₄ | 0.005 - 0.02 | Trace metal |
| CaCO₃ | 1 - 5 | pH buffer |
| CuSO₄ | 0.01 - 0.05 | Trace metal |
| Na₂MoO₄ | 0.1 - 0.5 | Trace metal |
Fermentation Protocol
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable seed medium with spores or a vegetative mycelial suspension of the Streptomyces strain. The seed culture is incubated at 28°C for 24-48 hours with shaking.
-
Production Fermentation: The production medium is inoculated with the seed culture (typically 5-10% v/v).
-
Fermentation Conditions: The fermentation is carried out in a bioreactor under the following conditions:
-
Temperature: 25-35°C
-
pH: Maintained between 6.0 and 8.0
-
Aeration: 0.5 - 1.0 vvm (volume of air per volume of medium per minute)
-
Agitation: Sufficient to maintain dissolved oxygen levels above 35%
-
Duration: 300 - 360 hours
-
-
Monitoring: The fermentation is monitored for pH, dissolved oxygen, substrate consumption, and milbemycin production. Milbemycin titers can be determined by HPLC analysis of the fermentation broth.
Fermentation Yields
The yield of milbemycins can vary significantly depending on the strain and fermentation conditions. Engineered strains of Streptomyces bingchenggensis have been reported to produce total milbemycin titers up to 3417.88 mg/L.[5]
Isolation and Purification of Milbemycin A4
Following fermentation, Milbemycin A4 is isolated from the fermentation broth. As milbemycins are primarily intracellular, the process begins with the separation of the mycelia.
Extraction
A common method for the extraction of milbemycins involves solvent extraction.[7][8] An alternative, more environmentally friendly method utilizes supercritical CO₂ extraction.[7]
Solvent Extraction Protocol:
-
Mycelia Separation: The fermentation broth is filtered or centrifuged to separate the mycelial cake from the supernatant.
-
Extraction: The mycelial cake is extracted with a water-miscible organic solvent such as acetone or methanol.
-
Concentration: The solvent is removed under reduced pressure to yield a concentrated extract.
-
Liquid-Liquid Extraction: The concentrate is then subjected to liquid-liquid extraction with a non-polar solvent like ethyl acetate or n-hexane to further purify the milbemycins.
Supercritical CO₂ Extraction Protocol:
-
Mycelia Preparation: The separated mycelial cake is freeze-dried.
-
Extraction: The lyophilized mycelium is extracted with supercritical CO₂ at a pressure of 10-81 MPa and a temperature of 35-80°C.[7]
-
Collection: The CO₂ extract is collected and the milbemycins are then extracted from it using a small volume of methanol.
Purification
The crude extract is further purified using chromatographic techniques.
Purification Protocol:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel.
-
Elution: A gradient of non-polar to polar solvents (e.g., n-hexane and ethyl acetate) is used to elute the milbemycins.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing Milbemycin A4.
-
Crystallization: The purified Milbemycin A4 can be crystallized from a suitable solvent system.
Synthesis of this compound
This compound is synthesized from Milbemycin A4 in a two-step process: oxidation of the C5 hydroxyl group to a ketone, followed by oximation.[6][9]
Caption: Synthesis of this compound.
Oxidation of Milbemycin A4
Protocol:
-
Reaction Setup: Milbemycin A4 is dissolved in a suitable solvent, such as dichloromethane.
-
Oxidizing Agent: An oxidizing agent, such as manganese dioxide (MnO₂), is added to the solution.[6]
-
Reaction Conditions: The reaction is stirred at room temperature until the oxidation is complete, as monitored by TLC or HPLC.
-
Workup: The reaction mixture is filtered to remove the oxidizing agent, and the solvent is evaporated to yield 5-keto-milbemycin A4.
Oximation of 5-Keto-milbemycin A4
Protocol:
-
Reaction Setup: 5-keto-milbemycin A4 is dissolved in a mixture of methanol and dioxane.
-
Oximation Reagent: An aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl) is added dropwise to the solution.[9]
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.[9]
-
Workup: The reaction mixture is concentrated, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude this compound is purified by silica gel column chromatography.
Synthesis Yields
The yields for the oxidation and oximation steps are typically high, often exceeding 80-90% for each step.[9]
Characterization of Milbemycin A4 and this compound
The structures of Milbemycin A4 and this compound are confirmed using various analytical techniques.
| Technique | Purpose |
| HPLC | Purity determination and quantification |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural elucidation |
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Appearance |
| Milbemycin A4 | C₃₂H₄₄O₇ | 540.7 | White solid |
| This compound | C₃₂H₄₅NO₇ | 555.7 | White solid |
Overall Workflow
The following diagram illustrates the complete workflow from Streptomyces fermentation to the final purified this compound.
Caption: Overall workflow for this compound production.
Conclusion
The production of this compound is a multi-step process that begins with the fermentation of Streptomyces species to produce Milbemycin A4. This is followed by a series of extraction and purification steps to isolate the natural product. Finally, a two-step chemical synthesis converts Milbemycin A4 into its more potent oxime derivative. This guide provides a comprehensive overview of the key methodologies and data associated with this process, serving as a valuable resource for researchers and professionals in the field of drug discovery and development. Further optimization of fermentation and synthesis protocols can lead to improved yields and more efficient production of this important antiparasitic agent.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. Characterization of a pathway-specific activator of milbemycin biosynthesis and improved milbemycin production by its overexpression in Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. exodocientifica.com.br [exodocientifica.com.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Biosynthetic Pathway of Milbemycin A3 and A4 Precursors
This guide provides a comprehensive overview of the biosynthetic pathway leading to the formation of milbemycin A3 and A4 precursors for researchers, scientists, and drug development professionals. It delves into the core metabolic pathways, enzymatic steps, and quantitative data derived from key experiments. Detailed experimental protocols and visual representations of the biosynthetic logic are included to facilitate a deeper understanding and further research in this field.
Core Biosynthetic Pathway of Milbemycin A3 and A4
Milbemycins are a group of 16-membered macrocyclic lactones produced by several species of Streptomyces, with Streptomyces bingchenggensis and Streptomyces hygroscopicus being notable producers.[1][2] The core structure of milbemycins is assembled by a type I polyketide synthase (PKS) from simple acyl-CoA precursors. The variation between milbemycin A3 and A4 arises from the selection of the starter unit by the PKS loading module.
The biosynthesis of these precursors is intricately linked to the central carbon metabolism of the producing organism. The primary precursors for the biosynthesis of milbemycin A3 and A4 are:
-
Starter Units:
-
Extender Units:
The availability and ratio of these precursors are critical determinants of the final milbemycin titer and the relative proportion of A3 and A4 analogues.
Visualization of the Precursor Biosynthetic Pathway
The following diagram illustrates the flow of metabolites from central carbon metabolism to the key acyl-CoA precursors for milbemycin biosynthesis.
Quantitative Data on Precursor Supply and Milbemycin Titer
Metabolic engineering efforts have focused on modulating the intracellular concentrations of acyl-CoA precursors to improve milbemycin production and control the A3/A4 ratio. The following tables summarize key quantitative data from studies on engineered Streptomyces bingchenggensis strains.
Milbemycin Titers and A4:A3 Ratios in Engineered Strains
| Strain | Genetic Modification | Total Milbemycin Titer (mg/L) | A4:A3 Ratio | Reference |
| BC-101-4 (Wild-type) | - | ~1200 | 1.0 | [3] |
| BC04 (High-yielding) | Random mutagenesis of BC-101-4 | ~2500 | 9.0 | [3] |
| BC04-RPs-2Pc | Overexpression of PCC with P2 promoter in BC04 | 3223.97 | 7.3 | [3] |
| BC04-RAPs-3Pc | Coordinated overexpression of ACC and PCC in BC04 | 3417.88 | 3.3 | [3] |
Intracellular Acyl-CoA Concentrations
| Strain | Acetyl-CoA (nmol/g DCW) | Propionyl-CoA (nmol/g DCW) | Malonyl-CoA (nmol/g DCW) | Methylmalonyl-CoA (nmol/g DCW) | Reference |
| BC-101-4 (Day 6) | ~15 | ~5 | ~2.5 | ~10 | [3] |
| BC04 (Day 6) | ~20 | ~10 | ~3 | ~15 | [3] |
| BC04-RPs-2Pc (Day 6) | Not reported | ~33 | Not reported | ~37 | [3] |
Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate | Km (µM) | Organism | Reference |
| Malonyl-CoA:ACP Transacylase (MCAT) | Malonyl-CoA | 60 | S. coelicolor | |
| Malonyl-CoA:ACP Transacylase (MCAT) | Acyl Carrier Protein (ACP) | 73 | S. coelicolor | |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 290 | Human (for reference) |
Experimental Protocols
This section outlines the methodologies for key experiments commonly employed in the study and engineering of the milbemycin biosynthetic pathway.
Gene Knockout in Streptomyces using REDIRECT Technology
This protocol describes a general method for targeted gene disruption in Streptomyces based on λ-Red-mediated recombination.
-
Design of Disruption Cassette: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance, apr) flanked by FLP recognition target (FRT) sites is amplified by PCR. The primers used for this amplification contain 39-nucleotide extensions homologous to the regions immediately upstream and downstream of the target gene to be deleted in the Streptomyces genome.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the disruption cassette with the flanking homology arms.
-
Purification of the PCR Product: Purify the PCR product using a commercial kit to remove primers, dNTPs, and polymerase.
-
Electroporation into E. coli BW25113/pIJ790: Prepare electrocompetent E. coli BW25113 cells carrying the pIJ790 plasmid, which expresses the λ-Red recombinase. Electroporate the purified PCR product into these cells.
-
Selection of Recombinants: Plate the transformed cells on media containing the appropriate antibiotic to select for colonies where the PCR product has recombined with a cosmid carrying the target gene region.
-
Conjugation into Streptomyces: Transfer the recombinant cosmid from E. coli to the desired Streptomyces strain via intergeneric conjugation.
-
Selection of Exconjugants: Select for Streptomyces exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene with the disruption cassette.
-
Verification: Verify the gene knockout by PCR analysis of genomic DNA from the exconjugants.
Extraction and Quantification of Milbemycins and Acyl-CoA Precursors
Milbemycin Extraction and HPLC Analysis:
-
Sample Preparation: Centrifuge the fermentation broth to separate the mycelium and supernatant.
-
Extraction: Extract the milbemycins from the mycelium and supernatant using an organic solvent such as ethyl acetate or a mixture of methanol and acetone.[5]
-
Solvent Evaporation: Evaporate the organic solvent under reduced pressure.
-
Resuspension: Resuspend the dried extract in a suitable solvent, such as methanol, for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid) is typically used.[5]
-
Detection: UV detection at a wavelength of 245 nm.
-
Quantification: Compare the peak areas of the samples to a standard curve of purified milbemycin A3 and A4.
-
Acyl-CoA Precursor Extraction and Analysis:
-
Quenching and Extraction: Rapidly quench metabolic activity and extract the acyl-CoAs from the mycelium using a cold solvent mixture, often containing acetonitrile and formic acid.
-
Centrifugation and Supernatant Collection: Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the acyl-CoAs.
-
LC-MS/MS Analysis: Analyze the extracted acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate identification and quantification.
Visualizations of Experimental and Logical Workflows
Experimental Workflow for Improving Milbemycin A3/A4 Ratio
The following diagram outlines a typical experimental workflow for engineering Streptomyces to achieve a desired ratio of milbemycin A3 and A4.
Logical Relationship of Precursor Supply and Milbemycin A3/A4 Output
This diagram illustrates the logical connections between the availability of starter units and the resulting milbemycin products.
References
- 1. Propionyl-CoA carboxylase from Streptomyces coelicolor A3(2): cloning of the gene encoding the biotin-containing subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the substrate binding of acetyl-CoA carboxylase (AccB) from Streptomyces antibioticus through computational enzyme engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and structural analysis of a new group of Acyl-CoA carboxylases found in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structures and Mutational Analyses of Acyl-CoA Carboxylase β Subunit of Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis and Structural Elucidation of Milbemycin A4 Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic analysis and structural elucidation of Milbemycin A4 oxime, a potent semi-synthetic macrocyclic lactone. As the primary active component in the widely used veterinary antiparasitic agent, Milbemycin oxime, a thorough understanding of its structural characteristics is paramount for quality control, impurity profiling, and the development of new derivatives.[1][2][3][4] This document details the key spectroscopic techniques employed in its characterization, presents available data in a structured format, and outlines the experimental protocols for its analysis.
Introduction to this compound
This compound is a 16-membered macrocyclic lactone derived from the natural fermentation product Milbemycin A4, produced by Streptomyces hygroscopicus subsp. aureolacrimosus.[5] The parent compound undergoes a two-step synthesis involving oxidation of the C5 hydroxyl group to a ketone, followed by oximation to yield the final product.[3][6] this compound, in a mixture with its analogue Milbemycin A3 oxime, constitutes the commercial drug Milbemycin oxime, which is highly effective against a broad spectrum of nematodes and mites in animals.[7][8] Its mode of action involves the potentiation of glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[2][4]
Chemical Structure of this compound:
Caption: Simplified representation of the key structural features of this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecule's carbon skeleton, proton environments, and overall molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural assignment of complex organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to determine the precise connectivity of atoms and the stereochemistry of the molecule.
While a complete, publicly available, tabulated dataset of the NMR assignments for this compound is not readily found in the reviewed literature, its structure is confirmed by comparison to the spectra of its parent compound, Milbemycin A4, and related milbemycin derivatives.[9][10][11][12] The key differences in the NMR spectra between Milbemycin A4 and its oxime derivative are observed around the C5 position due to the introduction of the oxime group.
Table 1: Key Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₅NO₇ | [2][5][13] |
| Molecular Weight | 555.7 g/mol | [2][5][13] |
| Appearance | White solid | [2] |
| Purity (by HPLC) | >99% | [2] |
| UV/Vis λmax | 246 nm | [14] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility. | [2][4] |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns, which can aid in the structural confirmation and identification of related impurities and degradation products.[1][15]
The positive ion electrospray ionization (ESI) mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 556.3. Fragmentation studies would likely reveal characteristic losses of water and other small neutral molecules from the parent ion.
Experimental Protocols
The following sections outline the general experimental methodologies for the spectroscopic analysis of this compound, based on standard practices for the analysis of milbemycin compounds.
Sample Preparation
For NMR analysis, a pure sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. For mass spectrometry, the sample is typically dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL and then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
NMR Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR: Standard parameters are used to acquire the proton spectrum.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to identify all unique carbon signals.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
-
Mass Spectrometry Protocol
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source is typically used.
-
Analysis Mode: Positive ion mode is generally preferred for milbemycins.
-
HRMS: The instrument is calibrated to ensure high mass accuracy for molecular formula determination.
-
Tandem MS (MS/MS): The protonated molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Structural Elucidation Workflow
The process of elucidating the structure of this compound, or confirming its identity, follows a logical workflow that integrates the data from various spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural integrity of this compound is critical to its efficacy and safety as a veterinary pharmaceutical. The combination of advanced spectroscopic techniques, particularly high-field NMR and high-resolution mass spectrometry, provides the necessary tools for its unambiguous characterization. While detailed published datasets for the pure compound are sparse, the established methodologies for the analysis of the milbemycin class of compounds provide a clear framework for its analysis. This guide serves as a comprehensive resource for researchers and professionals involved in the analysis and development of this compound and related compounds.
References
- 1. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. Milbemycin oxime | 129496-10-2 [amp.chemicalbook.com]
- 4. toku-e.com [toku-e.com]
- 5. toku-e.com [toku-e.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 9. Milbemycins, a new family of macrolide antibiotics. Structure determination of milbemycins D, E, F, G, H, J and K [pubmed.ncbi.nlm.nih.gov]
- 10. Further novel milbemycin antibiotics from Streptomyces sp. E225. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel series of milbemycin antibiotics from Streptomyces strain E225. II. Isolation, characterization, structure elucidation and solution conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New milbemycin metabolites from the genetically engineered strain Streptomyces bingchenggensis BCJ60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clearsynth.com [clearsynth.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Milbemycin A4 Oxime on Glutamate-Gated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Milbemycin A4 oxime, a key component of the widely used anthelmintic milbemycin oxime, exerts its parasiticidal effects primarily through potent modulation of glutamate-gated chloride channels (GluCls) in invertebrates. These channels, which are ligand-gated ion channels, are crucial for neurotransmission in nematodes and arthropods. This compound acts as a positive allosteric modulator and direct agonist of GluCls, leading to an irreversible opening of the channel. This sustained influx of chloride ions causes hyperpolarization of neuronal and muscular cell membranes, resulting in flaccid paralysis and eventual death of the parasite. This technical guide provides a comprehensive overview of the mechanism of action, supported by available quantitative data, detailed experimental protocols, and illustrative diagrams of the key pathways and workflows.
Introduction
The macrocyclic lactones, including the milbemycin class of compounds, are among the most effective anthelmintics available.[1][2] Their high efficacy and selective toxicity are attributed to their specific interaction with invertebrate glutamate-gated chloride channels (GluCls).[1][2] Milbemycin oxime is a mixture of the oxime derivatives of milbemycin A3 and A4, with the A4 component being predominant.[3] Understanding the precise molecular interactions between this compound and GluCls is critical for optimizing drug efficacy, managing the development of resistance, and discovering novel anthelmintic agents.
Mechanism of Action of this compound on GluCls
This compound's primary mode of action is the potentiation and direct activation of glutamate-gated chloride channels.[4][5] This interaction is distinct from the channel's response to its endogenous ligand, glutamate, which typically induces rapid and transient channel opening followed by desensitization.[2][6]
In contrast, this compound induces a slow, but essentially irreversible, channel opening.[2][6] This prolonged activation leads to a sustained influx of chloride ions into the postsynaptic cells of nematodes, specifically neurons and pharyngeal muscle cells.[1][2] The resulting hyperpolarization of the cell membrane renders the cell unresponsive to excitatory stimuli, leading to flaccid paralysis of the parasite's somatic and pharyngeal muscles.[2][5] This ultimately results in the parasite's inability to feed and maintain its position in the host, leading to its expulsion and death.
Allosteric Modulation
This compound binds to an allosteric site on the GluCl receptor, distinct from the glutamate binding site.[4] This binding event positively modulates the channel's activity, increasing its sensitivity to glutamate. This means that in the presence of this compound, lower concentrations of glutamate are required to activate the channel. Furthermore, this compound can directly gate the channel in the absence of glutamate, acting as an agonist.[5]
Signaling Pathway
The binding of this compound to the GluCl initiates a conformational change in the receptor, leading to the opening of the integral chloride ion channel. The subsequent influx of chloride ions drives the membrane potential to a more negative value, causing hyperpolarization.
Quantitative Data
While specific binding affinity (Kd) and potency (EC50) values for this compound on specific GluCl subtypes are not extensively reported in publicly available literature, data from related compounds and studies on milbemycin resistance provide valuable insights.
| Parameter | Value | Organism/System | GluCl Subunit | Comments | Reference |
| Binding | Abolished | Haemonchus contortus | GluClα3B (AVR-14B) | A G329D substitution in the transmembrane domain eliminates milbemycin A4 binding, indicating this region is critical for interaction. | [7] |
| Binding Affinity (Kd) of [3H]-Ivermectin | 0.35 ± 0.1 nM | Haemonchus contortus expressed in COS-7 cells | GluClα3B | Provides a reference for high-affinity macrocyclic lactone binding to this channel. | [1] |
| EC50 of Ivermectin | ~0.1 ± 1.0 nM | Haemonchus contortus expressed in Xenopus oocytes | GluClα3B | Demonstrates the high potency of a related macrocyclic lactone on this channel. | [1] |
Experimental Protocols
The following protocols are representative of the methodologies used to study the effects of macrocyclic lactones like this compound on glutamate-gated chloride channels.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing a specific GluCl subtype in response to the application of this compound.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired GluCl subunit(s). Incubate for 2-7 days at 16-18°C to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply glutamate at a low concentration (e.g., EC10) to establish a baseline current.
-
Co-apply or pre-apply this compound at various concentrations to determine its effect on the glutamate-induced current (potentiation) or its ability to directly gate the channel.
-
Record the resulting currents using an amplifier and digitizer.
-
-
Data Analysis: Construct dose-response curves to determine EC50 values.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to GluCls, typically through competition with a radiolabeled ligand like [3H]-ivermectin.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target GluCl in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-ivermectin), and varying concentrations of unlabeled this compound (the competitor).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibitory constant (Ki).
-
Conclusion
This compound is a potent modulator of invertebrate glutamate-gated chloride channels. Its action as a positive allosteric modulator and direct agonist leads to the irreversible opening of these channels, causing hyperpolarization, paralysis, and death in susceptible parasites. While further research is needed to fully elucidate the specific binding kinetics and interactions with various GluCl subtypes, the information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals working in the field of anthelmintic discovery and development. The detailed protocols and illustrative diagrams serve as practical resources for designing and interpreting experiments aimed at further unraveling the intricacies of this important drug-target interaction.
References
- 1. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemonchus contortus: selection at a glutamate-gated chloride channel gene in ivermectin- and moxidectin-selected strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Vitro Neuropharmacological Effects of Milbemycin A4 Oxime on Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro neuropharmacological effects of Milbemycin A4 oxime, a potent macrocyclic lactone anthelmintic. It details the molecular mechanism of action, summarizes key quantitative and semi-quantitative data, outlines established experimental protocols, and visualizes the underlying biological and methodological frameworks.
Introduction
Milbemycin oxime, composed of approximately 80% this compound and 20% Milbemycin A3 oxime, is a broad-spectrum endectocide widely used in veterinary medicine. It belongs to the milbemycin subfamily of macrocyclic lactones and exhibits high efficacy against a range of nematode and arthropod parasites. The selective toxicity of this compound towards invertebrates is primarily due to its specific interaction with unique neuroreceptors absent in their vertebrate hosts. Understanding its in vitro neuropharmacology is crucial for optimizing its use, managing resistance, and developing novel anthelmintic agents.
Core Mechanism of Action
The primary neuropharmacological target of this compound in parasites is the glutamate-gated chloride channel (GluCl) .[1][2][3] These ligand-gated ion channels are exclusive to protostome invertebrates and play a critical role in neurotransmission.
Molecular Events:
-
Binding: this compound binds to an allosteric site on the GluCl subunits expressed on the neuronal and pharyngeal muscle cells of parasites.[1][2]
-
Channel Activation: This binding potentiates the effect of glutamate and can also directly activate the channel, locking it in an open conformation.[4][5] Unlike the rapid, transient opening caused by glutamate, the activation by milbemycin is slow in onset and essentially irreversible.[1][2]
-
Ion Influx: The open channel allows a significant influx of chloride ions (Cl⁻) into the cell.
-
Hyperpolarization: The influx of negative ions leads to hyperpolarization of the cell membrane, making it less excitable and unresponsive to neuronal signals.
-
Paralysis and Death: This sustained hyperpolarization results in a flaccid paralysis of the parasite's somatic and pharyngeal muscles, inhibiting locomotion and feeding.[1] Ultimately, this leads to the expulsion and death of the parasite.
A secondary, though less pronounced, mechanism involves the potentiation of gamma-aminobutyric acid (GABA)-gated chloride channels , further contributing to the inhibitory effect on the parasite's nervous system.
Signaling Pathway Diagram
The following diagram illustrates the primary mechanism of action of this compound at the parasite's neuromuscular junction.
Quantitative In Vitro Efficacy Data
Quantitative data on the in vitro effects of purified this compound are limited in publicly available literature. Studies often use the commercial mixture (milbemycin oxime) or related compounds like milbemycin D and ivermectin. The following table summarizes available semi-quantitative data and observed effects at specified concentrations.
| Parasite Species | Assay Type | Parameter | Concentration / Value | Observations |
| Angiostrongylus cantonensis | Adult Motility | Paralysis | 10⁻⁸ - 10⁻⁶ g/mL | Paralysis antagonized by picrotoxin and bicuculline. |
| Dirofilaria immitis | Adult Motility | Slight Inhibition | 10⁻⁷ g/mL | Only slight inhibitory effects observed. |
| Crenosoma vulpis | L3 Larval Motility | 50% Mortality (EC50) | Not specified | Identified as the most sensitive species compared to An. vasorum and Ae. abstrusus.[6][7] |
| Ancylostoma caninum | Adult Worms | Efficacy | 0.5 mg/kg (in vivo dose) | 90.9% reduction in adult worms (used for in vitro assay context). |
| Toxocara canis | Adult Worms | Efficacy | 0.5 mg/kg (in vivo dose) | 97.8% reduction in adult worms (used for in vitro assay context). |
| Trichuris vulpis | Adult Worms | Efficacy | 1.0 mg/kg (in vivo dose) | 96.8% reduction in adult worms.[8] |
| Ascaris suum | Pharyngeal Muscle | Conductance | Dose-dependent | Milbemycin D (analogue) caused a dose-dependent increase in Cl⁻ conductance.[4][5] |
| Haemonchus contortus | Recombinant GluCl | Sensitivity | 37- to 100-fold decrease | Specific mutations (L256F, P316S) in the AVR-14B subunit decreased sensitivity to Milbemycin A4. |
Note: Some efficacy values are derived from in vivo studies but are included to provide context for the concentrations tested in related in vitro motility and development assays.
Experimental Protocols
Several in vitro assays are routinely employed to evaluate the neuropharmacological effects of anthelmintics like this compound.
Larval Motility/Migration Assay
This assay measures the effect of a compound on the viability and motility of infective third-stage larvae (L3).
Methodology:
-
Larval Preparation: Obtain L3 larvae of the target parasite (e.g., Crenosoma vulpis) and wash them in a suitable buffer (e.g., RPMI-1640 medium).[6]
-
Assay Setup: Dispense approximately 50-100 larvae into each well of a multi-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include negative (medium only) and vehicle (e.g., 0.1% DMSO) controls.[6]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 16°C or 37°C) for a defined period (e.g., 24 to 72 hours).[6]
-
Motility Assessment: Observe the larvae under an inverted microscope. Motility is often scored based on movement (e.g., sinusoidal motion). Non-motile larvae may be gently prodded to distinguish paralysis from death.
-
Data Analysis: Calculate the percentage of immobile larvae for each concentration. Determine the EC50/IC50 value by fitting the data to a dose-response curve.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
The TEVC technique is a powerful electrophysiological method to directly study the effects of this compound on specific, cloned parasite ion channels expressed heterologously in Xenopus laevis oocytes.
Methodology:
-
Channel Cloning & cRNA Synthesis: Clone the cDNA of the target parasite GluCl subunit (e.g., H. contortus AVR-14B) into an expression vector. Synthesize capped RNA (cRNA) in vitro.
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis frog.
-
cRNA Microinjection: Microinject 20-50 ng of the parasite GluCl cRNA into the cytoplasm of each oocyte.
-
Incubation & Expression: Incubate the oocytes for 2-5 days at ~18°C to allow for the expression and assembly of functional channels on the oocyte membrane.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording buffer (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes filled with 3M KCl: one voltage-sensing electrode and one current-injecting electrode.
-
Clamp the oocyte's membrane potential at a holding potential (e.g., -60 mV).
-
-
Compound Application: Perfuse the chamber with a solution containing the agonist (glutamate) to elicit a baseline current. Then, co-apply or substitute with a solution containing this compound and measure the change in chloride current.
-
Data Analysis: Analyze the resulting current traces to determine changes in amplitude, activation kinetics, and dose-response relationships to calculate parameters like EC50.
TEVC Experimental Workflow Diagram
Conclusion
This compound exerts its potent anthelmintic effects by targeting glutamate-gated chloride channels unique to invertebrates. This interaction leads to an irreversible opening of the channels, causing chloride ion influx, membrane hyperpolarization, and subsequent flaccid paralysis of the parasite. In vitro techniques, ranging from whole-organism motility assays to sophisticated electrophysiological recordings on recombinant channels, are indispensable for elucidating this mechanism. While precise EC50 values for this compound are not always available, the collective data from these assays consistently demonstrate its dose-dependent inhibitory action. These methodologies remain fundamental for the continued study of its pharmacological profile, the investigation of resistance mechanisms, and the screening of next-generation parasiticides.
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutamate-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Milbemycin A4 Oxime: A Technical Deep Dive into its Antifungal and Antibacterial Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime, a semi-synthetic derivative of the macrolide milbemycin A4, is a compound of significant interest in the field of antimicrobial research. As the major component of the veterinary antiparasitic agent milbemycin oxime, its activity against various parasites is well-documented. However, emerging research has shed light on its potent antifungal properties and potential, though less explored, antibacterial activity. This technical guide provides a comprehensive overview of the current state of research into the antifungal and antibacterial actions of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Antifungal Activity
This compound has demonstrated notable in vitro activity against a range of fungal pathogens, particularly opportunistic yeasts and dermatophytes. Its efficacy is attributed to a dual mechanism of action: the inhibition of ATP-binding cassette (ABC) transporters and the induction of reactive oxygen species (ROS).
Quantitative Antifungal Data
The antifungal activity of this compound, both alone and in synergy with other antifungal agents, has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the available data.
Table 1: In Vitro Antifungal Activity of this compound Against Candida Species
| Fungal Species | This compound MIC (μg/mL) | Reference |
| Candida glabrata DSY562 | > 32 | [1] |
| Candida glabrata DSY565 (Fluconazole-resistant) | > 32 | [1] |
| Candida albicans SC5314 | > 32 | [1] |
| Candida albicans DSY296 (Fluconazole-resistant) | > 32 | [1] |
Table 2: Synergistic Antifungal Activity of Milbemycin Oxime with Azoles Against Trichophyton rubrum
| Antifungal Agent | MIC without Milbemycin Oxime (μg/mL) | MIC with 1.5 μg/mL Milbemycin Oxime (μg/mL) | Fold Decrease in MIC | Reference |
| Voriconazole | 0.063 | 0.015 | 4.2 | [2] |
| Itraconazole | 0.5 | 0.25 | 2 | [2] |
Experimental Protocols
The following is a detailed methodology for determining the antifungal activity of this compound, based on established broth microdilution protocols.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
-
Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-30°C for dermatophytes) for 24-72 hours.
-
Colonies are harvested and suspended in sterile saline (0.85% NaCl).
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
The inoculum is further diluted in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial twofold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC.
-
-
Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
-
The plates are incubated at the appropriate temperature for 24-48 hours for yeasts or longer for slower-growing molds, as determined by the growth in the control well.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the drug-free growth control.
-
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Preparation:
-
A 96-well microtiter plate is prepared with serial dilutions of this compound along the rows and a second antifungal agent (e.g., an azole) along the columns.
-
-
Inoculation and Incubation:
-
The plate is inoculated with the fungal suspension and incubated as described in Protocol 1.
-
-
Data Analysis:
-
The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. The FICI is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.
-
Synergy is typically defined as an FICI of ≤ 0.5, indifference as an FICI of > 0.5 to 4.0, and antagonism as an FICI of > 4.0.
-
Mechanism of Antifungal Action
The antifungal activity of this compound is primarily attributed to two distinct mechanisms:
-
Inhibition of ATP-Binding Cassette (ABC) Transporters: Fungal ABC transporters are membrane proteins that play a crucial role in multidrug resistance by actively effluxing antifungal drugs from the cell. This compound inhibits the function of these transporters, leading to an intracellular accumulation of the co-administered antifungal agent to toxic levels. This mechanism is particularly effective in overcoming azole resistance in fungi like Candida and Trichophyton species.[1][2]
-
Induction of Reactive Oxygen Species (ROS): At higher concentrations, this compound has been shown to have intrinsic fungicidal activity, which is believed to be mediated by the generation of reactive oxygen species (ROS) within the fungal cell.[1][3] The accumulation of ROS leads to oxidative stress, damaging cellular components such as proteins, lipids, and DNA, ultimately resulting in cell death.
Caption: Dual mechanisms of this compound's antifungal activity.
Antibacterial Activity
The antibacterial activity of this compound is a less explored area of research compared to its antifungal and antiparasitic properties. While some databases and publications list milbemycins as having "anti-bacterial" properties, specific studies detailing the spectrum of activity or minimum inhibitory concentrations against clinically relevant bacteria are scarce.
Current Research Status
To date, comprehensive studies focusing on the antibacterial efficacy of this compound against a broad range of Gram-positive and Gram-negative bacteria have not been widely published. The available literature primarily focuses on its potent effects on eukaryotic organisms (fungi and parasites).
Experimental Protocols for Antibacterial Susceptibility Testing
Should research into the antibacterial properties of this compound be undertaken, the following standard methodologies are recommended.
Protocol 3: Broth Microdilution Antibacterial Susceptibility Testing
-
Inoculum Preparation:
-
Bacterial isolates are grown on a suitable non-selective agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.
-
Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
The inoculum is diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Drug Dilution and Incubation:
-
Serial twofold dilutions of this compound are prepared in CAMHB in a 96-well microtiter plate.
-
Each well is inoculated with the bacterial suspension.
-
Plates are incubated at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for antibacterial susceptibility testing of this compound.
Conclusion and Future Directions
This compound presents a compelling profile as an antifungal agent, particularly in its ability to potentiate the efficacy of existing azole drugs against resistant fungal strains. Its dual mechanism of action, targeting both drug efflux and inducing oxidative stress, makes it a promising candidate for further investigation in the development of novel antifungal therapies.
The antibacterial potential of this compound remains largely uncharacterized. Future research should focus on systematic screening against a diverse panel of pathogenic bacteria to elucidate any significant antibacterial activity. Detailed mechanistic studies are also warranted to fully understand the downstream cellular consequences of ABC transporter inhibition and ROS production in fungi, which could reveal novel targets for antifungal drug development. For drug development professionals, the synergistic activity of this compound with current antifungals suggests a potential role as an adjunctive therapy to combat drug-resistant mycoses.
References
The Rise of Milbemycins: A Technical Guide to their Development as Broad-Spectrum Antiparasitic Agents
For Researchers, Scientists, and Drug Development Professionals
The milbemycins, a class of macrocyclic lactones, have carved a significant niche in the arsenal of antiparasitic agents, particularly in veterinary medicine. Their journey from discovery in a soil microorganism to their widespread use is a testament to the power of natural product screening, chemical derivatization, and a deep understanding of parasite biology. This technical guide provides an in-depth exploration of the history, development, and mechanism of action of milbemycins, tailored for researchers and professionals in the field of drug development.
Discovery and Early Development: A Serendipitous Finding
The story of milbemycins begins in the 1970s at the Sankyo Co. in Japan.[1][2] Scientists isolated a new family of macrolide compounds from the fermentation broth of the soil bacterium Streptomyces hygroscopicus subspecies aureolacrimosus.[3][4] These compounds, later named milbemycins, initially demonstrated potent insecticidal and acaricidal activity.[4] Structurally, milbemycins are closely related to the avermectins, another class of potent antiparasitic macrocyclic lactones, but they lack the disaccharide substituent at the C-13 position.[4]
Early research focused on characterizing the various milbemycin analogues produced during fermentation, with milbemycin A3 and A4 being the major components.[5] The initial development efforts were directed towards agricultural applications due to their efficacy against mites and insects. However, the recognition of their anthelmintic properties opened a new avenue for their use in animal health.
From Natural Products to Potent Anthelmintics: The Advent of Milbemycin Oxime
While the naturally occurring milbemycins showed promise, chemical modification was key to unlocking their full therapeutic potential. A significant breakthrough was the synthesis of milbemycin oxime, a derivative of milbemycin A3 and A4.[6] This semi-synthetic compound exhibited a broader spectrum of activity and improved safety profile, leading to its development as a veterinary drug. Milbemycin oxime is a mixture of the oximes of milbemycin A3 and milbemycin A4.[3]
The development of milbemycin oxime marked a pivotal point in the history of this drug class, establishing its role in the control of a wide range of internal and external parasites in companion animals. It is effective against heartworms, roundworms, hookworms, and whipworms in dogs and cats.[7][8]
Mechanism of Action: Targeting the Parasite's Nervous System
The potent antiparasitic activity of milbemycins stems from their specific mode of action on the nervous system of invertebrates. Milbemycins, like avermectins, act as agonists at glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of nematodes and arthropods.[1][3][7][9][10][11][12][13]
Binding of milbemycins to these channels leads to an increased influx of chloride ions into the cells.[1][3][12][13] This hyperpolarizes the cell membrane, making it less excitable and disrupting neurotransmission. The resulting paralysis and eventual death of the parasite are the ultimate outcomes of this targeted neurological assault.[7][9][10] The selectivity of milbemycins for invertebrates is due to the fact that in mammals, GABA is the primary inhibitory neurotransmitter in the central nervous system, and the glutamate-gated chloride channels are not as prevalent or are less sensitive to these compounds.[11]
Quantitative Efficacy Data
The efficacy of milbemycins has been extensively documented in numerous studies. The following tables summarize key quantitative data on the effectiveness of milbemycin oxime and milbemectin against various parasitic nematodes.
| Milbemycin Oxime Efficacy against Canine Gastrointestinal Nematodes | |||
| Parasite Species | Dosage (mg/kg) | Efficacy (%) | Reference |
| Ancylostoma caninum (Hookworm) | 0.5 | 90.9 - 100 | [14][15] |
| Ancylostoma braziliense (Hookworm) | 0.5 | 94.8 | [14] |
| Toxocara canis (Roundworm) | 0.5 | 97.8 - 100 | [11][14] |
| Toxascaris leonina (Roundworm) | 0.5 | 99.4 | [14] |
| Trichuris vulpis (Whipworm) | 0.5 | ≥98.3 - 100 | [11][14] |
| Uncinaria stenocephala (Hookworm) | 0.5 | 74.9 | [14] |
| In Vitro Nematicidal Efficacy of Milbemectin against Meloidogyne javanica (Root-Knot Nematode) | |
| Parameter | Value (µg/mL) |
| LC50 (Juvenile Motility) | 7.4 |
| LC90 (Juvenile Motility) | 29.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the development and evaluation of milbemycins.
Fermentation of Streptomyces hygroscopicus for Milbemycin Production
Objective: To cultivate Streptomyces hygroscopicus under optimized conditions to produce milbemycins.
Materials:
-
Streptomyces hygroscopicus strain
-
Seed culture medium (e.g., Tryptone Soya Broth)
-
Production fermentation medium (optimized for milbemycin production)[9]
-
Carbon source (e.g., glucose, soluble starch)
-
Nitrogen source (e.g., yeast extract, soybean meal)
-
Mineral salts (e.g., CaCO₃, KH₂PO₄, MgSO₄·7H₂O)
-
Trace elements
-
-
Shake flasks or fermenter
-
Incubator shaker
Protocol:
-
Inoculum Preparation: Inoculate a loopful of Streptomyces hygroscopicus from a slant into a flask containing seed culture medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.
-
Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production culture in a fermenter or shake flasks at 28-30°C for 7-10 days. Maintain adequate aeration and agitation.
-
Monitoring: Monitor the fermentation process by measuring pH, biomass, and milbemycin titer at regular intervals using High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of Milbemycins from Fermentation Broth
Objective: To isolate and purify milbemycins from the fermentation culture.
Materials:
-
Fermentation broth containing milbemycins
-
Organic solvents (e.g., acetone, ethyl acetate, methanol, hexane)
-
Silica gel for column chromatography
-
HPLC system for purification and analysis
Protocol:
-
Biomass Separation: Separate the mycelial cake from the fermentation broth by centrifugation or filtration.
-
Extraction:
-
Extract the mycelial cake with a polar organic solvent like acetone or methanol to extract the intracellular milbemycins.
-
Extract the filtrate with a non-polar organic solvent such as ethyl acetate or hexane to recover extracellular milbemycins.
-
-
Concentration: Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
-
Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).
-
Collect fractions and analyze for the presence of milbemycins using Thin Layer Chromatography (TLC) or HPLC.
-
Pool the fractions containing the desired milbemycin analogues.
-
-
Final Purification: Further purify the pooled fractions using preparative HPLC to obtain highly pure milbemycin A3 and A4.
Synthesis of Milbemycin Oxime from Milbemycin A3/A4
Objective: To chemically convert milbemycin A3 and A4 into their corresponding oximes.
Materials:
-
Purified milbemycin A3/A4 mixture
-
Oxidizing agent (e.g., manganese dioxide, pyridinium chlorochromate)
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium acetate, pyridine)
-
Organic solvents (e.g., dichloromethane, methanol)
Protocol:
-
Oxidation: Dissolve the milbemycin A3/A4 mixture in a suitable organic solvent (e.g., dichloromethane). Add an oxidizing agent (e.g., manganese dioxide) and stir at room temperature until the starting material is consumed (monitored by TLC or HPLC). This reaction converts the C5-hydroxyl group to a ketone.
-
Work-up: Filter the reaction mixture to remove the oxidizing agent and concentrate the filtrate to obtain the crude 5-keto-milbemycin.
-
Oximation: Dissolve the crude 5-keto-milbemycin in a solvent such as methanol. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the oximation is complete (monitored by TLC or HPLC).
-
Purification: Purify the resulting milbemycin oxime by column chromatography on silica gel to yield the final product.
In Vitro Larval Migration Inhibition Assay
Objective: To assess the inhibitory effect of milbemycin compounds on the motility of parasitic nematode larvae.
Materials:
-
Third-stage (L3) larvae of a target nematode (e.g., Haemonchus contortus)
-
Test compounds (milbemycins) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
96-well microtiter plates with a mesh bottom
-
Incubator
Protocol:
-
Larval Suspension: Prepare a suspension of L3 larvae in PBS at a known concentration (e.g., 1000 larvae/mL).
-
Compound Preparation: Prepare serial dilutions of the test compounds in PBS.
-
Assay Setup: Add a fixed volume of the larval suspension to each well of the 96-well plate. Add the test compounds at various concentrations to the wells. Include a negative control (solvent only) and a positive control (a known anthelmintic like ivermectin).
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 24-48 hours).
-
Migration Assessment: After incubation, larvae that are still motile will migrate through the mesh at the bottom of the wells into a collection plate containing PBS.
-
Quantification: Count the number of migrated larvae in the collection plate.
-
Data Analysis: Calculate the percentage of inhibition of migration for each compound concentration compared to the negative control. Determine the IC50 value (the concentration that inhibits 50% of larval migration).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by milbemycins and a typical workflow for the discovery and development of natural product-based antiparasitic drugs.
Caption: Milbemycin's mechanism of action on the parasite's glutamate-gated chloride channel.
Caption: A generalized workflow for the discovery and development of antiparasitic drugs from natural products.
Conclusion and Future Perspectives
The history of milbemycins is a compelling example of successful natural product drug discovery. From their origins in a soil bacterium to their refinement into highly effective and widely used antiparasitic agents, the development of milbemycins underscores the importance of interdisciplinary research, including microbiology, natural product chemistry, and pharmacology.
Future research in this area may focus on several key aspects:
-
Combating Drug Resistance: As with any antiparasitic agent, the emergence of resistance is a concern. Continued research into the mechanisms of resistance and the development of new milbemycin analogues or combination therapies will be crucial.
-
Expanding the Spectrum of Activity: While already broad, there is potential to discover or engineer milbemycins with activity against a wider range of parasites, including those affecting livestock and humans.
-
Biosynthetic Engineering: Advances in synthetic biology and genetic engineering of Streptomyces could lead to the production of novel milbemycin analogues with improved properties and higher fermentation yields.
The legacy of the milbemycins serves as an inspiration for the continued exploration of nature's chemical diversity in the quest for new and effective treatments for parasitic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Complementary Quantitative Structure–Activity Relationship Models for the Antitrypanosomal Activity of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cambridge.org [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes | Moroccan Journal of Agricultural Sciences [techagro.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]
- 11. Local field study on the effectiveness and safety of milbemycin oxime and lotilaner (Credelio® Plus) against canine gastrointestinal nematodes in the Republic of Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of oral afoxolaner plus milbemycin oxime chewables against induced gastrointestinal nematode infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Milbemycin A4 Oxime in Formulations
Introduction
Milbemycin oxime is a broad-spectrum antiparasitic agent used in veterinary medicine. It consists of a mixture of milbemycin A3 oxime and milbemycin A4 oxime, with the A4 component typically comprising at least 80% of the mixture.[1][2] Accurate and precise analytical methods are crucial for the quality control of milbemycin oxime in pharmaceutical formulations to ensure its safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in various formulations. The described method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products and related substances.[3][4]
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous component and an organic modifier. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Materials and Reagents
-
Reference Standard: Milbemycin Oxime (USP Reference Standard or equivalent)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Reagents: Phosphoric acid, Perchloric acid, Ammonium acetate (analytical grade)
-
Water: Deionized water, filtered through a 0.45 µm membrane
-
Columns: A C18 column is typically used. Specific examples include:
-
Formulations: Commercial tablets or other formulations containing milbemycin oxime.
Experimental Protocols
Standard Solution Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of Milbemycin Oxime reference standard and transfer it to a 100 mL volumetric flask.[7] Dissolve and dilute to volume with a suitable diluent (e.g., methanol or acetonitrile). Sonicate for 20 minutes to ensure complete dissolution.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration range (e.g., 0.1 - 150% of the analytical concentration).[4]
Sample Preparation (from Tablet Formulation)
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to determine the average tablet weight.[7]
-
Accurately weigh a portion of the powdered tablets equivalent to a target amount of milbemycin oxime (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.[7]
-
Add a suitable diluent (e.g., methanol or acetonitrile), and sonicate for at least 20 minutes to facilitate extraction of the active ingredient.[7]
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilutions may be necessary with the mobile phase to bring the concentration within the calibration range.
HPLC Instrumentation and Conditions
The following tables summarize typical isocratic and gradient HPLC methods for the analysis of milbemycin oxime. The choice of method may depend on the complexity of the formulation and the need to separate impurities.
Table 1: Isocratic HPLC Method Parameters
| Parameter | Value | Reference |
| Column | Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm) | [3] |
| Mobile Phase | 30% 0.05% Phosphoric acid in water : 70% (Methanol:Acetonitrile 6:4 v/v) | [3] |
| Flow Rate | 0.5 mL/min | [3] |
| Column Temperature | 50°C | [3] |
| Detection Wavelength | 244 nm | [3][4] |
| Injection Volume | 6 µL | [4][5][6] |
Table 2: Gradient HPLC Method Parameters
| Parameter | Value | Reference |
| Column | HALO® C18 (100 mm × 4.6 mm, 2.7 µm) | [4][5][6] |
| Mobile Phase A | Water:Acetonitrile:Perchloric acid (70:30:0.06 v/v/v) | [4][5][6] |
| Mobile Phase B | Isopropanol:Methanol:1,4-Dioxane:Perchloric acid (50:45:5:0.06 v/v/v/v) | [4][5][6] |
| Flow Rate | 0.5 mL/min | [4][5][6] |
| Column Temperature | 50°C | [4][5][6] |
| Detection Wavelength | 240 nm | [4][5][6] |
| Injection Volume | 6 µL | [4][5][6] |
Data Analysis
-
Identification: The retention time of the this compound peak in the sample chromatogram should match that of the reference standard.
-
Quantification: The concentration of this compound in the sample is calculated using the peak area response from the calibration curve. The linearity of the method should be established by plotting the peak area versus the concentration of the working standard solutions.
Method Validation Summary
The described HPLC methods have been validated according to ICH/VICH guidelines.[3][4] A summary of typical validation parameters is presented in Table 3.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1% to 120% of target concentration | [4][6] |
| Correlation Coefficient (r²) | > 0.999 | [8] |
| Limit of Detection (LOD) | 0.03% of analytical concentration | [4][6] |
| Limit of Quantitation (LOQ) | 0.1% of analytical concentration | [4][6] |
| Accuracy (% Recovery) | Typically 98-102% | [4][6] |
| Precision (%RSD) | < 2% | [8] |
Experimental Workflow Diagram
References
- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of a Reversed-Phase HPLC Method by Applying a Scientific Approach and Strategies to Achieve Challenging Separation of Impurity Peaks in Typical Commercial Bulk Batches of Milbemycin Oxime Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijirt.org [ijirt.org]
- 8. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vitro Milbemycin A4 Oxime Testing on Parasites
These application notes provide detailed protocols for the in vitro culture of various parasites and the subsequent testing of Milbemycin A4 oxime, a potent endectocide. The following sections are designed for researchers, scientists, and drug development professionals to assess the efficacy of this compound against key parasitic targets.
Introduction
This compound, a macrocyclic lactone, is a broad-spectrum antiparasitic agent effective against a range of nematodes and arthropods. Understanding its in vitro efficacy is a critical step in drug development and resistance monitoring. This document outlines standardized methods for the in vitro culture of selected parasites and for conducting susceptibility assays with this compound. The primary parasites covered include the ear mite Psoroptes cuniculi, the scabies mite Sarcoptes scabiei, the canine heartworm Dirofilaria immitis, and the model nematode Caenorhabditis elegans.
General Laboratory Procedures
For all in vitro parasite cultures and drug sensitivity assays, it is imperative to maintain sterile conditions to prevent microbial contamination. All media and equipment should be sterilized by autoclaving or filtration. Experiments should be conducted in a laminar flow hood, and appropriate personal protective equipment (PPE) should be worn.
In Vitro Culture and this compound Susceptibility Testing of Psoroptes cuniculi
Psoroptes cuniculi, the rabbit ear mite, is a common model for in vitro studies on acaricide efficacy.
Parasite Collection and Culture
Mites are collected from the ear canals of infected rabbits. The collected crusts and debris are placed in a petri dish and incubated at 37°C to encourage the mites to migrate out. The motile mites are then transferred to culture plates containing a suitable medium, such as mineral oil or a more complex defined medium. For short-term maintenance and drug testing, a simple medium of mineral oil is often sufficient.
This compound Susceptibility Assay
The in vitro susceptibility of P. cuniculi to this compound can be determined using a contact bioassay.
Experimental Protocol:
-
Prepare stock solutions of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of this compound in the chosen culture medium.
-
Dispense 1 ml of each dilution into individual wells of a 24-well culture plate.
-
Transfer 10-20 adult mites into each well.
-
Include a control group with medium and solvent only.
-
Incubate the plates at 37°C and 90% relative humidity.
-
Assess mite mortality at 24, 48, and 72 hours post-incubation under a stereomicroscope. Mites are considered dead if they show no movement after being gently prodded.
-
Calculate the percentage of mortality for each concentration and time point.
Data Presentation
| Concentration (µg/ml) | 24h Mortality (%) | 48h Mortality (%) | 72h Mortality (%) |
| Control (0) | 0 | 5 | 10 |
| 0.1 | 15 | 30 | 50 |
| 1 | 40 | 75 | 95 |
| 10 | 80 | 100 | 100 |
| 100 | 100 | 100 | 100 |
Note: The data presented above is illustrative and may not represent actual experimental results.
Experimental Workflow
In Vitro Culture and this compound Susceptibility Testing of Sarcoptes scabiei
Sarcoptes scabiei, the causative agent of scabies, is another important target for acaricides. In vitro culture of this mite is more challenging but essential for drug screening.
Parasite Collection and Culture
Mites are typically isolated from skin scrapings of infected hosts. Due to the difficulty in obtaining large numbers of mites, a feeder layer of animal cells, such as keratinocytes, is often used to support their growth in a complex culture medium like Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
This compound Susceptibility Assay
A larval motility assay is a common method for assessing the efficacy of acaricides against S. scabiei.
Experimental Protocol:
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the dilutions to the wells of a 96-well plate.
-
Transfer a known number of mite larvae into each well.
-
Include appropriate controls (medium alone and medium with solvent).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Observe larval motility at various time points (e.g., 1, 2, 4, 8, and 24 hours) under an inverted microscope.
-
Determine the concentration of this compound that inhibits larval motility.
Data Presentation
| Concentration (µg/ml) | Time to Immobility (hours) |
| Control (0) | > 24 |
| 0.01 | 18 |
| 0.1 | 8 |
| 1 | 2 |
| 10 | < 1 |
Note: The data presented above is illustrative and may not represent actual experimental results.
In Vitro Culture and this compound Susceptibility Testing of Dirofilaria immitis
The microfilariae of Dirofilaria immitis, the canine heartworm, are used for in vitro screening of potential microfilaricidal drugs.
Parasite Collection and Culture
Microfilariae are isolated from the blood of infected dogs by filtration. They can be maintained in short-term culture using RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C and 5% CO2.
This compound Susceptibility Assay
The effect of this compound on microfilarial motility is a key indicator of its efficacy.
Experimental Protocol:
-
Prepare dilutions of this compound in the culture medium.
-
Add the dilutions to a 96-well plate.
-
Add a suspension of microfilariae to each well.
-
Include control wells with medium and solvent.
-
Incubate the plate at 37°C and 5% CO2.
-
Assess microfilarial motility at 24, 48, and 72 hours using a microscope.
-
The percentage of motile microfilariae is determined for each concentration.
Data Presentation
| Concentration (nM) | 24h Motility (%) | 48h Motility (%) | 72h Motility (%) |
| Control (0) | 100 | 100 | 98 |
| 1 | 95 | 80 | 60 |
| 10 | 60 | 30 | 10 |
| 100 | 10 | 0 | 0 |
| 1000 | 0 | 0 | 0 |
Note: The data presented above is illustrative and may not represent actual experimental results.
In Vitro Culture and this compound Susceptibility Testing of Caenorhabditis elegans
C. elegans is a free-living nematode widely used as a model organism for studying anthelmintic resistance due to its genetic tractability and ease of culture.
Parasite Culture
C. elegans is maintained on Nematode Growth Medium (NGM) agar plates seeded with a lawn of E. coli OP50 as a food source. Cultures are incubated at 20°C.
This compound Susceptibility Assay
A larval development assay is a high-throughput method to assess the anthelmintic activity of compounds.
Experimental Protocol:
-
Synchronize a culture of C. elegans to obtain a population of L1 larvae.
-
Prepare serial dilutions of this compound in a liquid culture medium (e.g., S-medium) in a 96-well plate.
-
Add a food source (E. coli OP50) to each well.
-
Add a defined number of L1 larvae to each well.
-
Incubate the plates at 20°C for 72 hours.
-
Assess larval development and growth, for example, by measuring the optical density or by using an automated worm tracker to quantify motility.
-
The concentration that inhibits larval development to the L4 stage is determined.
Data Presentation
| Concentration (nM) | Larval Development Inhibition (%) |
| Control (0) | 0 |
| 1 | 10 |
| 10 | 50 |
| 100 | 95 |
| 1000 | 100 |
Note: The data presented above is illustrative and may not represent actual experimental results.
Experimental Workflow
Signaling Pathways
While the precise signaling pathways activated by this compound can vary between parasite species, it is generally accepted that macrocyclic lactones act on glutamate-gated chloride channels (GluCls) and GABA-gated chloride channels in invertebrates. This leads to an influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and subsequent paralysis and death of the parasite.
Application Notes and Protocols for In Vivo Efficacy Testing of Milbemycin A4 Oxime in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing murine models for the in vivo efficacy testing of Milbemycin A4 oxime against gastrointestinal nematodes. The protocols outlined below are based on established methodologies in murine parasitology and provide a framework for preclinical evaluation of this anthelmintic compound.
Introduction
This compound is a macrocyclic lactone with potent anthelmintic properties. It is a derivative of the fermentation products of Streptomyces hygroscopicus aureolacrimosus.[1] The primary mechanism of action for milbemycins is through the disruption of neurotransmission in invertebrates.[2] Efficacy testing in reliable animal models is a critical step in the development of new anthelmintic drugs. Murine models of nematode infection offer a practical and reproducible system to evaluate the in vivo activity of compounds like this compound. This document details protocols for three commonly used murine nematode models: Heligmosomoides polygyrus, Trichuris muris, and Strongyloides ratti.
Mechanism of Action of this compound
This compound exerts its anthelmintic effect by acting as a potent agonist of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[2] This binding leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the neuronal membrane. The hyperpolarization inhibits the initiation of action potentials, leading to flaccid paralysis and eventual death of the parasite. A secondary mechanism may involve the potentiation of gamma-aminobutyric acid (GABA)-gated chloride channels.
Caption: Mechanism of action of this compound on invertebrate neurons.
Murine Models for In Vivo Efficacy Testing
The choice of murine model depends on the target parasite spectrum. Below are descriptions of three relevant models.
Heligmosomoides polygyrus (Mouse Hookworm)
-
Relevance: A model for chronic gastrointestinal nematode infections, particularly those caused by trichostrongylid nematodes of livestock and hookworms in humans.
-
Mouse Strain: C57BL/6 mice are susceptible and develop chronic infections, while BALB/c mice are more resistant.[3][4]
-
Infective Stage: Third-stage larvae (L3).
-
Infection Route: Oral gavage.[3]
-
Life Cycle: After oral infection, L3 larvae penetrate the submucosa of the small intestine, where they develop into fourth-stage larvae (L4) and then adults. Adult worms emerge into the lumen around day 8-10 post-infection.
-
Key Efficacy Readouts: Fecal egg count (FEC) and adult worm burden in the small intestine.
Trichuris muris (Mouse Whipworm)
-
Relevance: A model for human trichuriasis caused by Trichuris trichiura.
-
Mouse Strain: Susceptibility is strain-dependent. AKR and C57BL/6 mice are susceptible to chronic infection with a low dose of eggs, while BALB/c mice are resistant.[5][6]
-
Infective Stage: Embryonated eggs.
-
Infection Route: Oral gavage.
-
Life Cycle: Ingested eggs hatch in the cecum, and larvae penetrate the intestinal epithelium. The worms mature in the cecum and proximal colon.
-
Key Efficacy Readouts: Fecal egg count and adult worm burden in the cecum.
Strongyloides ratti (Rat Threadworm)
-
Relevance: A model for human strongyloidiasis caused by Strongyloides stercoralis.
-
Mouse Strain: Most laboratory strains, including BALB/c and C57BL/6, are susceptible.[7]
-
Infective Stage: Third-stage larvae (L3).
-
Infection Route: Subcutaneous injection or percutaneous application.
-
Life Cycle: L3 larvae migrate through the skin to the lungs, are coughed up, swallowed, and mature into parasitic females in the small intestine.
-
Key Efficacy Readouts: Larval counts in feces and adult female worm burden in the small intestine.
Experimental Protocols
A generalized workflow for in vivo efficacy testing is presented below.
Caption: General experimental workflow for in vivo efficacy testing.
Animal Husbandry
-
Animals: Female or male mice, 6-8 weeks old.
-
Housing: Mice should be housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[3]
-
Acclimatization: Allow mice to acclimatize for at least 7 days before the start of the experiment.
Parasite Maintenance and Infection Protocols
1. Heligmosomoides polygyrus Infection
-
Parasite Maintenance: Maintain the parasite life cycle in C57BL/6 mice. Collect feces from infected mice between 14 and 28 days post-infection.
-
Larval Culture: Mix feces with charcoal and vermiculite and incubate at 24°C for 7-10 days to allow L3 larvae to develop.
-
Larval Harvest: Harvest L3 larvae using a Baermann apparatus.
-
Infection: Infect mice by oral gavage with approximately 200 L3 larvae in 100 µL of water.[3]
2. Trichuris muris Infection
-
Parasite Maintenance: Maintain the parasite in susceptible mouse strains (e.g., AKR). Collect feces containing eggs.
-
Egg Embryonation: Store eggs in water at room temperature for 6-8 weeks to allow embryonation.
-
Infection: Infect mice by oral gavage with approximately 200-400 embryonated eggs in 100 µL of water.[8]
3. Strongyloides ratti Infection
-
Parasite Maintenance: Maintain the parasite life cycle in Wistar rats.
-
Larval Culture: Collect feces from infected rats and culture on moist filter paper over a water-filled petri dish at 24°C for 5-7 days.
-
Larval Harvest: Collect L3 larvae from the water.
-
Infection: Infect mice by subcutaneous injection of approximately 500-1000 L3 larvae in 100 µL of phosphate-buffered saline (PBS).
Treatment Protocol with this compound
Note: As there is limited publicly available data on the efficacy of this compound as a standalone treatment in these specific murine models, a dose-finding study is recommended. The following is a suggested protocol.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of dimethyl sulfoxide (DMSO) and corn oil). Ensure the final concentration of DMSO is non-toxic to the mice.
-
Dose Selection: Based on doses used in other species (0.5-2.0 mg/kg) and the reported oral LD50 in mice (727 mg/kg for females, 1832 mg/kg for males), a dose range of 0.5, 1, 5, 10, and 25 mg/kg could be tested.[9] A vehicle control group is essential.
-
Administration: Administer the drug solution or vehicle control orally via gavage in a volume of 100-200 µL.
-
Treatment Schedule:
-
For H. polygyrus and T. muris: A single treatment administered 7-14 days post-infection (to target adult worms) or a multi-day treatment regimen (e.g., once daily for 3-5 days) can be evaluated.
-
For S. ratti: Treatment can be administered during the migratory phase (e.g., 2-3 days post-infection) or the intestinal phase (e.g., 5-7 days post-infection).
-
Efficacy Assessment
-
Fecal Egg Count Reduction (FECR): Collect fecal pellets from individual mice before and after treatment. Perform egg counts using a modified McMaster technique. Calculate the percentage reduction in mean egg counts for each treatment group compared to the control group.
-
Adult Worm Burden Reduction: At the end of the study (e.g., 7-10 days post-treatment), euthanize the mice.
-
For H. polygyrus and S. ratti, the small intestine should be removed, opened longitudinally, and incubated in PBS to allow adult worms to migrate out for counting.
-
For T. muris, the cecum should be opened, and adult worms attached to the mucosa should be counted under a dissecting microscope.
-
-
Calculation of Efficacy: Efficacy (%) = [(Mean parasite count in control group - Mean parasite count in treated group) / Mean parasite count in control group] x 100
Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: Dose-Response of this compound on Adult Worm Burden
| Treatment Group | Dose (mg/kg) | Number of Mice | Mean Adult Worm Burden (± SD) | Percent Reduction (%) |
| Vehicle Control | 0 | 10 | N/A | |
| This compound | 0.5 | 10 | ||
| This compound | 1 | 10 | ||
| This compound | 5 | 10 | ||
| This compound | 10 | 10 | ||
| This compound | 25 | 10 |
Table 2: Fecal Egg Count Reduction Following Treatment with this compound
| Treatment Group | Dose (mg/kg) | Mean Fecal Egg Count (Pre-treatment) | Mean Fecal Egg Count (Post-treatment) | Fecal Egg Count Reduction (%) |
| Vehicle Control | 0 | |||
| This compound | 0.5 | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| This compound | 25 |
Safety and Toxicology
During the efficacy studies, it is crucial to monitor the animals for any signs of toxicity. The acute oral LD50 of Milbemycin oxime in Kunming mice has been reported as 727 mg/kg for females and 1832 mg/kg for males.[9] The proposed doses for efficacy testing are well below these levels. Daily observation of the mice for changes in behavior, appearance, and body weight is recommended.
Conclusion
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trickle infection with Heligmosomoides polygyrus results in decreased worm burdens but increased intestinal inflammation and scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Trickle infection with Heligmosomoides polygyrus results in decreased worm burdens but increased intestinal inflammation and scarring [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Trichuris muris: a model of gastrointestinal parasite infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Infection of Mice with the Parasitic Nematode Strongyloides ratti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Response of pre-adult and adult stages of Trichuris muris to common anthelmintics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Milbemycin A4 Oxime in Agricultural Pest Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime is a macrocyclic lactone with potent insecticidal and acaricidal properties. It is a major component of the broader veterinary drug, milbemycin oxime, which is a mixture of milbemycin A3 and A4 oximes.[1] In the context of agriculture, milbemycins, including milbemectin (a mixture of milbemycin A3 and A4), are recognized for their efficacy against a range of phytophagous mites and insects.[2] This document provides detailed application notes and experimental protocols for the study of this compound in the control of agricultural pests, synthesizing available data and methodologies for research and development purposes.
Mechanism of Action
The primary mode of action of this compound in invertebrates is through its interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells.[3][4][5] This binding leads to an increased influx of chloride ions into the cells, causing hyperpolarization and disrupting nerve signal transmission.[3][4] This ultimately results in paralysis and death of the target pest.[3] This mechanism is specific to invertebrates, contributing to the low toxicity of milbemycins to mammals.
Signaling Pathway
Caption: Mechanism of action of this compound in invertebrates.
Target Pests and Efficacy
This compound, primarily as a component of milbemectin, has demonstrated efficacy against several key agricultural pests. The following tables summarize available quantitative data on its effectiveness.
Table 1: Efficacy of Milbemectin against Insect Pests
| Pest Species | Common Name | Life Stage | Efficacy Metric | Value | Reference |
| Bemisia tabaci | Sweetpotato Whitefly | 1st Instar | LC90 | 0.06 mg a.i./L | [3] |
Table 2: Efficacy of Milbemectin against Mite Pests
| Pest Species | Common Name | Efficacy Metric | Conditions | Result | Reference |
| Tetranychus urticae | Two-spotted Spider Mite | Residual Toxicity (Mortality %) | 1 day post-application | Up to 33% mortality in resistant populations, 97% in susceptible strain | [6] |
| Tetranychus urticae | Two-spotted Spider Mite | Residual Toxicity (Mortality %) | 15 days post-application | 7-10% mortality in resistant populations, 52% in susceptible strain | [6] |
| Tetranychus urticae | Two-spotted Spider Mite | Resistance Ratio (R/S) | LC50 | 409-fold | [7] |
Note: A positive cross-resistance has been observed between milbemectin and abamectin in Tetranychus urticae.[7]
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound against common agricultural pests, based on methodologies described in published research and general pesticide testing guidelines.
Protocol 1: Leaf-Dip Bioassay for Acaricidal/Insecticidal Activity
This protocol is designed to determine the dose-response of a target pest to this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., acetone or ethanol)
-
Surfactant (e.g., Triton X-100)
-
Distilled water
-
Host plants (e.g., bean or cotton seedlings)
-
Target pests (e.g., spider mites or whitefly nymphs)
-
Petri dishes
-
Filter paper
-
Microscope
-
Spray bottle or dipping container
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of serial dilutions to achieve the desired test concentrations.
-
Incorporate a surfactant (typically at 0.01-0.05%) into the final aqueous dilutions to ensure even spreading on the leaf surface.
-
Prepare a control solution containing the solvent and surfactant at the same concentration as the test solutions, but without the active ingredient.
-
-
Treatment of Leaf Discs:
-
Excise leaf discs from healthy, untreated host plants.
-
Dip each leaf disc into a test solution for a standardized period (e.g., 10-30 seconds).
-
Allow the leaf discs to air dry completely.
-
-
Infestation and Incubation:
-
Place the treated leaf discs, adaxial side down, on a moist filter paper in a Petri dish.
-
Transfer a known number of pests (e.g., 20-30 adult mites or early instar nymphs) onto each leaf disc.
-
Seal the Petri dishes and incubate them under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
-
Data Collection and Analysis:
-
Assess pest mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a microscope. Pests that are immobile when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Perform probit analysis to determine the LC50 and LC90 values.
-
Protocol 2: Field/Greenhouse Efficacy Trial
This protocol outlines the procedure for evaluating the performance of a this compound formulation under more realistic growing conditions.
Materials:
-
This compound formulation
-
Backpack sprayer or similar application equipment
-
Crop plants infested with the target pest
-
Plot markers
-
Data collection sheets
Procedure:
-
Experimental Design:
-
Establish a randomized complete block design with a minimum of four replicates per treatment.
-
Treatments should include the this compound formulation at one or more application rates, a positive control (a registered commercial standard), and a negative control (untreated).
-
-
Application of Treatments:
-
Calibrate the spray equipment to ensure accurate and uniform application.
-
Apply the treatments to the point of runoff, ensuring thorough coverage of the plant foliage.
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Pest Population Assessment:
-
Before the application and at regular intervals after (e.g., 3, 7, and 14 days), sample the pest population in each plot.
-
Sampling methods will vary depending on the pest and crop (e.g., counting mites on a subset of leaves, using sticky traps for flying insects).
-
-
Data Analysis:
-
Calculate the mean pest density for each treatment at each sampling date.
-
Determine the percentage reduction in the pest population for each treatment relative to the untreated control.
-
Use appropriate statistical methods (e.g., ANOVA) to compare the efficacy of the treatments.
-
Experimental Workflow Diagram
Caption: A generalized workflow for laboratory bioassays.
Conclusion
This compound, as a key component of milbemycin-based pesticides, holds significant potential for the control of various agricultural pests, particularly mites and certain insects. The protocols and data presented here provide a foundation for further research into its specific applications, optimization of formulations, and development of resistance management strategies. Further studies are warranted to expand the knowledge of its efficacy against a broader range of agricultural pests and to develop detailed application guidelines for specific crop-pest systems.
References
- 1. The effects of insecticides on two splice variants of the glutamate‐gated chloride channel receptor of the major malaria vector, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AOP-Wiki [aopwiki.org]
- 5. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idosi.org [idosi.org]
- 7. Milbemectin resistance in Tetranychus urticae (Acari: Tetranychidae): selection, stability and cross-resistance to abamectin - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Milbemycin A4 Oxime for Experimental Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of Milbemycin A4 oxime for use in experimental studies. This compound is a semi-synthetic macrocyclic lactone and the major component of the antiparasitic agent milbemycin oxime.[1][2][3] Its poor water solubility presents a significant challenge for formulation in both in vitro and in vivo experimental settings.[1][2] These guidelines aim to provide researchers with the necessary information to prepare appropriate and effective formulations for their specific research needs.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is crucial for developing suitable formulations. Key properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₅NO₇ | [1][2][3][4] |
| Molecular Weight | 555.7 g/mol | [1][2][3][4] |
| Appearance | White to yellow crystalline powder or solid | [1][2][5] |
| Purity | >99% by HPLC is commercially available | [1] |
| Long-Term Storage | -20°C | [1][2] |
This compound is practically insoluble in water but exhibits good solubility in various organic solvents. This property dictates the formulation strategies, which typically involve the use of organic solvents or advanced formulation techniques to achieve the desired concentration and stability for experimental use.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble (< 0.1 mg/mL) | [5] |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL | [6] |
| Ethanol | Soluble | [1][2][5] |
| Methanol | Soluble | [1][2][5] |
| Chloroform | Soluble | [5] |
| Acetone | Soluble | [5] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
Experimental Protocols
The selection of a formulation strategy for this compound depends on the specific experimental design, particularly whether it is for in vitro or in vivo studies and the desired route of administration.
In Vitro Formulations
For in vitro experiments, such as cell-based assays, it is common to prepare a concentrated stock solution in an organic solvent, which is then further diluted in the aqueous culture medium.
Protocol 1: Preparation of a Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Application Notes:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
In Vivo Formulations
For in vivo studies, the formulation must be well-tolerated by the animal model and suitable for the chosen route of administration (e.g., oral, parenteral). Due to its poor water solubility, this compound is often administered as a suspension or in a co-solvent system.
Protocol 2: Preparation of an Oral Suspension in Corn Oil
Objective: To prepare a suspension of this compound for oral gavage in rodent models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile tubes
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the powder in a small volume of DMSO (e.g., 10% of the final volume).
-
Add the corn oil to the DMSO solution incrementally while vortexing to ensure a uniform suspension.
-
Continue to vortex or sonicate the suspension until it is homogeneous.
-
Prepare the formulation fresh on the day of the experiment.
Application Notes:
-
The final concentration of DMSO should be minimized to reduce potential toxicity.
-
Ensure the suspension is well-mixed before each administration to guarantee accurate dosing.
-
This formulation is suitable for oral gavage but not for parenteral routes.
Protocol 3: Preparation of a Solution for Parenteral Administration
Objective: To prepare a clear solution of this compound suitable for parenteral (e.g., intravenous, subcutaneous) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the necessary amount of this compound.
-
Dissolve the powder in DMSO (e.g., 10% of the final volume).
-
Add PEG300 (e.g., 40% of the final volume) and vortex to mix.
-
Add Tween-80 (e.g., 5% of the final volume) and vortex to mix.
-
Add sterile saline to reach the final volume and vortex until a clear solution is obtained.[6]
-
Sterile filter the final solution using a 0.22 µm syringe filter before administration.
Application Notes:
-
This co-solvent system is designed to maintain the solubility of the compound upon injection into the aqueous environment of the bloodstream.
-
The proportions of the co-solvents may need to be optimized depending on the required drug concentration and the animal model.
-
Always perform a small-scale pilot study to check for any signs of precipitation or toxicity.
Advanced Formulation Strategies
For more challenging applications requiring improved bioavailability, advanced formulation strategies such as nanoemulsions may be considered. A recent study demonstrated the successful preparation of an oil-in-water (O/W) nanoemulsion of milbemycin oxime using ethyl butyrate as the oil phase, Tween-80 as the surfactant, and anhydrous ethanol as the co-surfactant.[7] While the detailed protocol for nanoemulsion preparation is beyond the scope of these general guidelines, it represents a promising approach for enhancing the delivery of this compound.
Visualizations
The following diagrams illustrate key concepts and workflows related to the formulation and use of this compound.
Caption: Workflow for formulating and using this compound.
Caption: Simplified signaling pathway for this compound's antiparasitic action.
Caption: Decision tree for selecting a this compound formulation.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. uniscience.co.kr [uniscience.co.kr]
- 3. academic.oup.com [academic.oup.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. future4200.com [future4200.com]
Application Notes and Protocols: Pharmacokinetic Studies of Milbemycin A4 Oxime in Canine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Milbemycin oxime, a macrocyclic lactone, is a broad-spectrum antiparasitic agent effective against a variety of internal and external parasites in dogs.[1][2][3] It is comprised of milbemycin A4 oxime (major component) and milbemycin A3 oxime.[4][5] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. This document provides a detailed summary of pharmacokinetic data and experimental protocols from various studies conducted in canine models.
Data Presentation: Pharmacokinetic Parameters of this compound in Dogs
The following tables summarize the key pharmacokinetic parameters of this compound observed in different studies. These studies encompass various oral formulations, including tablets, chewable formulations, and nanoemulsions, as well as co-administration with other active ingredients.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration of a Combination Chewable Tablet (with Afoxolaner)
| Parameter | Value (Mean ± SD) | Reference |
| Dose | 0.5 mg/kg | [1][6] |
| Tmax (Time to Maximum Concentration) | 1 - 2 hours | [1][6] |
| t½ (Terminal Half-Life) | 3.3 ± 1.4 days | [6] |
| Oral Bioavailability | 65.1% | [1][6] |
| Vd (Volume of Distribution) | 2.6 ± 0.6 L/kg | [6] |
| Cls (Systemic Clearance) | 41 ± 12 mL/h/kg | [6] |
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration of a Commercial Tablet (C-MBO) with and without Spinosad
| Parameter | C-MBO Alone (Mean) | C-MBO + Spinosad (Mean) | Reference |
| Cmax (Maximum Concentration) | ~400 ng/mL | ~23-49% higher than C-MBO alone | [7] |
| Tmax | >1 hour | Slightly later than C-MBO alone | [7] |
| AUC0–inf (Area Under the Curve) | ~7000–9000 ng·h/mL | ~3 times higher than C-MBO alone | [7] |
| t½ | ~65 hours | ~2 times longer than C-MBO alone | [7] |
Table 3: Pharmacokinetic Parameters of Milbemycin Oxime in Pekingese Dogs Following Single Oral and Intravenous Administration
| Parameter | Oral Tablet (1 mg/kg) | Oral Nanoemulsion (1 mg/kg) | Intravenous (1 mg/kg) | Reference |
| Cmax | 0.33 ± 0.07 µg/mL | 8.87 ± 1.88 µg/mL | - | [5] |
| Tmax | 2.47 ± 1.90 hours | 0.33 ± 0.13 hours | - | [5] |
| MRT (Mean Residence Time) | 21.96 ± 14.43 hours | 21.74 ± 18.21 hours | - | [5] |
| Absolute Bioavailability | 51.44% ± 21.76% | 99.26% ± 12.14% | - | [5] |
| Cl (Total Clearance) | - | - | 0.13 ± 0.06 mL/kg/h | [5] |
| Vss (Steady-State Volume of Distribution) | - | - | 2.36 ± 0.73 mL/kg | [5] |
Table 4: Dose-Dependent Pharmacokinetics of Milbemycin Oxime Following Oral Administration of Tablets
| Parameter | 0.25 mg/kg | 0.5 mg/kg | 1.0 mg/kg | Reference |
| Cmax (ng/mL) | 36.50 ± 1.40 | 76.11 ± 2.77 | 182.05 ± 7.20 | [8] |
| Tmax (h) | 4.14 ± 0.20 | 4.27 ± 0.14 | 4.06 ± 0.13 | [8] |
| t½λz (h) | 15.06 ± 0.37 | 11.09 ± 0.54 | 9.76 ± 0.89 | [8] |
| AUC0→∞ (mg·h/L) | 985.83 ± 49.46 | 1663.12 ± 51.42 | 3558.04 ± 197.88 | [8] |
| Oral Bioavailability | 88.61% | 74.75% | 79.96% | [8] |
Experimental Protocols
Protocol 1: Pharmacokinetic Evaluation of a Combination Chewable Tablet
This protocol is based on the study of NexGard Spectra®, a combination of afoxolaner and milbemycin oxime.[6]
1. Animal Model:
-
Healthy adult dogs.
2. Drug Administration:
-
Oral Administration: A single oral dose of a chewable tablet formulation containing milbemycin oxime at a minimum effective dose of 0.5 mg/kg.[1][6]
-
Intravenous Administration: A single intravenous dose of milbemycin oxime was administered to determine volume of distribution and systemic clearance.[6]
3. Blood Sampling:
-
Blood samples were collected at predetermined time points post-administration.
4. Sample Processing and Analysis:
-
Plasma was separated by centrifugation.
-
This compound concentrations in plasma were determined using a validated analytical method, likely LC-MS/MS, though the specific details are not provided in the abstract.
Caption: Workflow for Pharmacokinetic Evaluation of a Combination Chewable Tablet.
Protocol 2: Pharmacokinetic Study in Pekingese Dogs
This protocol is based on a study comparing oral tablets, oral nanoemulsions, and intravenous administration of milbemycin oxime in Pekingese dogs.[5]
1. Animal Model:
-
Six clinically healthy Pekingese dogs with an average body weight of 4.75 kg.[5]
2. Drug Administration:
-
A single dose of 1 mg/kg body weight was administered for each formulation.[5]
-
Oral Tablet: Milbemycin oxime tablets.
-
Oral Nanoemulsion: A nanoemulsion formulation of milbemycin oxime.
-
Intravenous Injection: Milbemycin oxime solution.
3. Blood Sampling:
-
Blood samples (~0.6 mL) were collected at various time points post-administration.[5] Milbemycin oxime was detectable up to 12 hours after oral tablet administration and up to 24 hours after oral nanoemulsion and IV administration.[5]
4. Sample Processing and Analysis (HPLC-UV):
-
Extraction:
-
To 300 µL of plasma in a centrifuge tube, add 0.06 g of NaCl and 1.2 mL of acetonitrile.[5]
-
Vortex the mixture for 3 minutes and then centrifuge at 5000 g for 10 minutes.[5]
-
Collect the supernatant.
-
Perform a second extraction on the remaining plasma by adding another 1.2 mL of acetonitrile, vortexing, and centrifuging.[5]
-
Combine the supernatants from both extractions.[5]
-
Evaporate the combined supernatant at 45°C under a stream of nitrogen.[5][9]
-
Reconstitute the residue in 300 µL of the mobile phase, vortex for 90 seconds, and filter through a 0.22 µm microporous filter.[5][9]
-
-
Chromatographic Conditions:
-
Pharmacokinetic Analysis: Non-compartmental analysis (NCA) was performed using WinNonLin software.[5]
Caption: Experimental Workflow for the Pharmacokinetic Study in Pekingese Dogs.
Protocol 3: LC-MS Method for Determination of Milbemycin Oxime in Dog Plasma
This protocol is based on a study that developed and validated an LC-MS method for the quantification of milbemycin oxime.[4][10][11]
1. Animal Model:
-
Healthy dogs.
2. Drug Administration:
-
Oral administration of a 2.5 mg milbemycin oxime pellet.[10]
3. Blood Sampling:
-
Blood samples (1 mL) were collected at 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-administration.[4]
4. Sample Processing and Analysis (LC-MS):
-
Extraction:
-
Chromatographic Conditions:
Caption: LC-MS Based Protocol for Milbemycin Oxime Quantification in Canine Plasma.
References
- 1. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 2. parasitipedia.net [parasitipedia.net]
- 3. youtube.com [youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. galaxcommerce.com.br [galaxcommerce.com.br]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. [PDF] An LC-MS method for determination of milbemycin oxime in dog plasma. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Milbemycin A4 Oxime
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Milbemycin A4 oxime.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound has very poor water solubility and is considered practically insoluble in water.[1][2][3][4] Its solubility in aqueous buffers is sparingly low. For instance, even when first dissolved in ethanol and then diluted with a PBS buffer (pH 7.2) in a 1:2 ratio, the solubility is only approximately 0.3 mg/mL.[5]
Q2: Why is improving the aqueous solubility of this compound important?
A2: Improving the aqueous solubility of this compound is crucial for enhancing its bioavailability and therapeutic efficacy.[6][7] For oral and parenteral drug delivery, adequate solubility is a prerequisite for absorption and achieving the desired therapeutic concentrations in the body.
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
A3: The main strategies to improve the aqueous solubility of this compound and other poorly soluble drugs include:
-
Nanoformulations: Such as nanoemulsions and nanosuspensions, which increase the surface area for dissolution.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced solubility.
-
Co-solvency: Employing a mixture of water and a water-miscible organic solvent.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | The concentration of the compound has exceeded its thermodynamic solubility limit in the aqueous medium. | 1. Verify Solubility Limit: Determine the equilibrium solubility in your specific buffer system. 2. Employ Co-solvents: Introduce a water-miscible organic solvent (e.g., ethanol, DMSO) to the buffer. A common starting point is a 1:2 ratio of ethanol to PBS.[5] 3. Utilize Formulation Strategies: Consider preparing a nanoemulsion, nanosuspension, or a cyclodextrin complex to increase the apparent solubility. |
| Low and inconsistent in vitro dissolution results. | Poor wettability and slow dissolution rate of the crystalline drug powder. | 1. Particle Size Reduction: Micronize or nanonize the drug powder to increase the surface area. 2. Formulate as a Solid Dispersion: Dispersing the drug in a hydrophilic polymer can significantly enhance the dissolution rate. 3. Prepare a Nanoemulsion: Encapsulating the drug in the oil phase of a nanoemulsion can lead to rapid and complete release in an aqueous environment. |
| Difficulty in preparing a stable aqueous formulation for in vivo studies. | The inherent hydrophobicity of this compound leads to phase separation and instability in aqueous vehicles. | 1. Nanoemulsion Formulation: A well-formulated nanoemulsion can provide a stable and uniform aqueous dispersion suitable for oral or parenteral administration.[6][7] 2. Nanosuspension with Stabilizers: A nanosuspension stabilized with appropriate wetting and suspending agents can offer a stable injectable or oral formulation.[8] 3. Cyclodextrin Complexation: Forming an inclusion complex with a suitable cyclodextrin can create a stable aqueous solution or suspension.[9] |
Quantitative Data on Solubility Enhancement
The following tables summarize the solubility of this compound in various solvents and the characteristics of different solubility-enhancing formulations.
Table 1: Solubility of Milbemycin Oxime in Different Solvents
| Solvent | Solubility | Reference |
| Water | < 0.1 mg/mL (insoluble) | [3] |
| Ethanol | ~20 mg/mL | [5] |
| DMSO | ~15 mg/mL | [5] |
| Dimethylformamide (DMF) | ~15 mg/mL | [5] |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [5] |
| Anhydrous Ethanol | High | [6] |
| Tween-80 | High | [6] |
| Ethyl Butyrate | High | [6] |
Table 2: Characteristics of Milbemycin Oxime Formulations for Enhanced Solubility
| Formulation Type | Key Components | Achieved Concentration / Properties | Reference |
| Nanoemulsion | Oil Phase: Ethyl ButyrateSurfactant: Tween-80Co-surfactant: Anhydrous Ethanol | Droplet Size: 12.14 nmPDI: 0.155Zeta Potential: -4.95 mV | [6] |
| Nanosuspension | Wetting AgentSuspending AgentFlocculating Agent | 2-5 g per 100 mL of suspension | [8] |
| Cyclodextrin Complex | 10% DMSO90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (Suspension) | [9] |
| Co-solvent System | 10% DMSO40% PEG3005% Tween-8045% Saline | ≥ 2.08 mg/mL (Clear Solution) | [9] |
Experimental Protocols
Protocol 1: Preparation of Milbemycin Oxime Nanoemulsion by Phase Inversion Composition (PIC) Method
This protocol is based on the methodology described by Li et al. (2023).[6][7]
Materials:
-
This compound
-
Oil Phase: Ethyl butyrate
-
Surfactant: Tween-80
-
Co-surfactant: Anhydrous ethanol
-
Distilled water
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Preparation of Surfactant-Co-surfactant Mixture (Smix): Prepare mixtures of Tween-80 and anhydrous ethanol at different mass ratios (e.g., 1:1, 2:1, 3:1).
-
Construction of Pseudo-ternary Phase Diagram: a. Mix the Smix with the oil phase (ethyl butyrate) at various ratios. b. Add distilled water dropwise to the oil/Smix mixture with continuous stirring. c. Observe the transition from a clear solution to a turbid emulsion and then to a clear or bluish nanoemulsion. d. Plot the compositions on a ternary phase diagram to identify the nanoemulsion region.
-
Preparation of this compound Nanoemulsion: a. Select an optimal ratio of oil, Smix, and water from the phase diagram. b. Dissolve a predetermined amount of this compound in the mixture of ethyl butyrate, Tween-80, and anhydrous ethanol. c. Add the required amount of distilled water dropwise while stirring continuously until a transparent nanoemulsion is formed.
-
Characterization: a. Measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Observe the morphology of the nanoemulsion using transmission electron microscopy (TEM).
Protocol 2: Preparation of Milbemycin Oxime Nanosuspension by High-Pressure Homogenization
This protocol is adapted from a patent describing the preparation of milbemycin oxime nanosuspensions.[8]
Materials:
-
This compound
-
Wetting agent (e.g., Polysorbate 80)
-
Suspending agent (e.g., Hydroxypropyl methylcellulose)
-
Flocculating agent (e.g., Sodium citrate)
-
Purified water
Procedure:
-
Premix Preparation: a. Mill the dry this compound powder to reduce the initial particle size. b. In a separate container, dissolve the wetting agent and suspending agent in a portion of the purified water. c. Add the milled this compound to the solution and mix thoroughly to form a slurry.
-
Homogenization: a. Process the slurry through a high-pressure homogenizer. b. Apply a pressure of 100-150 MPa for several cycles (e.g., 3-5 cycles).
-
Addition of Flocculating Agent: a. Dissolve the flocculating agent in the remaining purified water. b. Add this solution to the homogenized suspension and mix gently.
-
Final Formulation: a. Adjust the final volume with purified water. b. The resulting nanosuspension can be used for oral or injectable formulations.
-
Characterization: a. Determine the particle size distribution and zeta potential. b. Assess the physical stability of the suspension over time (e.g., sedimentation rate).
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex
This is a general protocol for preparing inclusion complexes, which can be adapted for this compound.
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD))
-
Organic solvent (e.g., Ethanol)
-
Water
Procedure (Kneading Method):
-
Accurately weigh this compound and the chosen cyclodextrin in a 1:1 or 1:2 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the drug solution to the cyclodextrin paste and knead for a specified time (e.g., 30-60 minutes).
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
Procedure (Co-precipitation Method):
-
Dissolve the cyclodextrin in water.
-
Dissolve the this compound in a suitable organic solvent (e.g., ethanol).
-
Add the drug solution dropwise to the cyclodextrin solution with constant stirring.
-
Continue stirring for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
Remove the solvent under reduced pressure or by freeze-drying to obtain the solid inclusion complex.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. toku-e.com [toku-e.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104208022A - Milbemycin oxime nano suspension for treating dog parasitic diseases and preparation method thereof - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Forced Degradation Studies of Milbemycin A4 Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Milbemycin A4 oxime.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| No or minimal degradation observed after stress testing. | Stress conditions (e.g., temperature, concentration of stressor, duration) are not stringent enough. | Incrementally increase the severity of the stress conditions. For thermal stress, increase the temperature in 10°C intervals. For chemical stress, increase the concentration of the acid, base, or oxidizing agent, or prolong the exposure time. Ensure the drug substance is adequately dissolved in the stress medium. |
| Excessive degradation (e.g., >50%) or formation of secondary degradation products. | Stress conditions are too harsh. | Reduce the severity of the stress conditions. Decrease the temperature, shorten the exposure time, or use a lower concentration of the chemical stressor. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are observed.[1][2] |
| Poor peak shape (tailing or fronting) in HPLC analysis. | Column degradation, inappropriate mobile phase pH, or interaction of analytes with active sites on the stationary phase. | Ensure the mobile phase pH is appropriate for the analytes. Use a new or validated column. Consider using a mobile phase modifier to improve peak shape. |
| Inconsistent retention times in HPLC. | Fluctuation in pump pressure, temperature changes, or improper column equilibration. | Ensure the HPLC system is properly maintained and calibrated. Allow for adequate column equilibration time between injections. Use a column oven to maintain a consistent temperature. |
| Appearance of ghost peaks in the chromatogram. | Contamination in the mobile phase, injection system, or sample carryover. | Use high-purity solvents and freshly prepared mobile phases. Implement a robust needle wash protocol. Inject a blank solvent after a concentrated sample to check for carryover. |
| Difficulty in achieving mass balance. | Co-elution of degradation products, non-UV active degradation products, or retention of compounds on the column. | Use a photodiode array (PDA) detector to check for peak purity. Employ a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) to detect non-UV active compounds. Adjust the mobile phase to ensure all components are eluted from the column. |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for the forced degradation of this compound?
A1: Forced degradation studies for this compound are typically conducted under acidic, alkaline, oxidative, thermal, and photolytic stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Q2: What are the recommended reagents and concentrations for chemical degradation?
A2: For acidic hydrolysis, 0.1 M hydrochloric acid (HCl) is commonly used. For alkaline hydrolysis, 0.1 M sodium hydroxide (NaOH) is typical. For oxidative degradation, a 3% solution of hydrogen peroxide (H₂O₂) is often employed.[1][6]
Q3: What is the target degradation percentage I should aim for?
A3: The generally accepted range for forced degradation is 5-20%. This level of degradation is sufficient to demonstrate the stability-indicating nature of the analytical method without generating an overly complex degradation profile.[1][2]
Q4: How can I monitor the progress of the degradation?
A4: The degradation process is typically monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Samples are withdrawn at various time points, neutralized if necessary, and analyzed to determine the remaining percentage of this compound and the formation of degradation products.
Q5: What type of HPLC column is suitable for separating this compound and its degradation products?
A5: A reversed-phase C18 column is commonly used for the analysis of this compound and its degradation products. For example, a HALO C18 column (100 × 4.6 mm, 2.7 µm) has been reported to be effective.[3][4]
Q6: How many degradation products are typically observed for this compound?
A6: Studies have shown that up to twelve major degradation products can be formed under various stress conditions.[3][4] The identification and characterization of these products are often performed using liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. The specific conditions may need to be optimized based on the stability of the particular drug substance batch.
Acidic Degradation
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Store the solution at room temperature or an elevated temperature (e.g., 60°C) and monitor the degradation over time (e.g., at 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for HPLC analysis.
Alkaline Degradation
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Store the solution at room temperature and monitor the degradation over time.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.
Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature and monitor the degradation over time.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
Thermal Degradation
-
Place the solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
-
Expose the sample for a defined period (e.g., 24, 48, and 72 hours).
-
At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
Photolytic Degradation
-
Expose the solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light.
-
At the end of the exposure period, dissolve the samples in a suitable solvent and dilute for HPLC analysis.
Quantitative Data Summary
The following table summarizes the typical extent of degradation observed for this compound under various stress conditions. The actual values can vary depending on the specific experimental parameters.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of this compound | Major Degradation Products Formed (%) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15 - 25% | DP1 (5%), DP2 (8%), Others (2-12%) |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp | 10 - 20% | DP3 (7%), DP4 (6%), Others (3-7%) |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 5 - 15% | 3,4-dihydroperoxide MO A4 (major), Others |
| Thermal | Solid State | 72 hours | 80°C | < 5% | Minimal degradation products |
| Photolytic | Solid State | As per ICH Q1B | Ambient | 5 - 10% | DP5 (4%), Others (1-6%) |
| DP = Degradation Product. The percentages are representative and should be determined experimentally. |
Visualizations
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Hypothetical Degradation Pathways of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 6. longdom.org [longdom.org]
Technical Support Center: Analysis of Milbemycin A4 Oxime Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Milbemycin A4 oxime degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
Effective troubleshooting is crucial for reliable LC-MS analysis. The following table outlines common issues encountered during the analysis of this compound and its degradation products, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload | - Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column aging | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Equilibrate the column thoroughly before each run and monitor its performance over time. |
| Low Signal Intensity or No Peaks | - Improper ionization source settings- Sample degradation during preparation or storage- Inefficient extraction | - Optimize ESI/APCI source parameters (e.g., capillary voltage, gas flow, temperature).- Prepare samples fresh and store them at low temperatures, protected from light.- Evaluate and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure.[1][2][3] |
| High Background Noise | - Contaminated mobile phase, solvents, or glassware- Leaks in the LC system- Carryover from previous injections | - Use high-purity solvents and additives.- Check for and tighten any loose fittings.- Implement a thorough wash cycle between injections using a strong solvent. |
| Ghost Peaks | - Carryover from the autosampler- Contamination in the mobile phase or system | - Clean the injection needle and port.- Run blank injections to identify the source of contamination. |
| Mass Inaccuracy | - Mass spectrometer requires calibration- Interferences from co-eluting compounds | - Perform regular mass calibration according to the manufacturer's recommendations.- Improve chromatographic separation to resolve interferences. |
Experimental Protocols
A robust experimental protocol is fundamental for the successful identification of degradation products. The following is a detailed methodology for a forced degradation study of this compound and subsequent LC-MS analysis.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products.[4][5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[4][5]
-
Thermal Degradation: Expose the solid drug substance and a solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution to UV light (254 nm) and visible light for an extended period, as per ICH guidelines.
-
-
Sample Neutralization: Neutralize the acid and base-stressed samples to an appropriate pH before LC-MS analysis.
-
Sample Dilution: Dilute the stressed samples to a final concentration suitable for LC-MS analysis (e.g., 10 µg/mL).
LC-MS Analysis Protocol
This protocol provides a starting point for the analysis of this compound and its degradation products. Optimization may be required based on the specific instrumentation and degradation products observed.
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 column (e.g., HALO C18, 100 x 4.6 mm, 2.7 µm)[4][5] |
| Mobile Phase A | Water/Acetonitrile (60/40, v/v) with 0.1% formic acid |
| Mobile Phase B | Ethanol/Isopropanol (50/50, v/v)[4][5] or Acetonitrile with 0.1% formic acid |
| Gradient Elution | A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the more non-polar compounds. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 450°C |
| Data Acquisition | Full scan mode (m/z 100-1000) and data-dependent MS/MS |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on forced degradation studies, this compound is susceptible to several degradation pathways, including:
-
Hydrolysis: The lactone ring can undergo hydrolysis under acidic or basic conditions.[7]
-
Oxidation: The macrocyclic ring is prone to oxidation, leading to the formation of hydroperoxides and epoxides.[4][5][6] A common oxidative degradation product is 3,4-dihydroperoxide MO A4.[4][5]
-
Photodegradation: Exposure to light can induce isomerization and other rearrangements.
Q2: How can I tentatively identify degradation products from my LC-MS data?
A2: Tentative identification can be achieved by:
-
Comparing molecular weights: Look for new peaks in the chromatograms of stressed samples. Determine the molecular weight of these new peaks from their mass spectra.
-
Predicting modifications: Based on the stress condition, predict the type of chemical modification (e.g., addition of oxygen for oxidation, addition of water for hydrolysis).
-
Analyzing fragmentation patterns: Compare the MS/MS fragmentation patterns of the degradation products with that of the parent this compound. Common fragmentation pathways can provide clues about the location of the modification.
Q3: What are some common adducts I might observe in the mass spectrum of this compound?
A3: In positive ion ESI, you can expect to see protonated molecules ([M+H]^+), as well as adducts with sodium ([M+Na]^+), potassium ([M+K]^+), and ammonium ([M+NH_4]^+), especially if these ions are present in your mobile phase or sample matrix.
Q4: How can I prevent the degradation of this compound during sample preparation and analysis?
A4: To minimize degradation:
-
Protect from light: Use amber vials and minimize exposure to direct light.
-
Control temperature: Keep samples cool, both during storage and in the autosampler.
-
Use fresh solutions: Prepare solutions fresh and avoid long-term storage of diluted samples.
-
Optimize pH: If possible, maintain a neutral pH for your sample solutions.
Q5: What type of LC column is best suited for separating this compound and its degradation products?
A5: A reversed-phase C18 column is commonly used and has been shown to provide good separation for this compound and its degradation products.[1][2][4][5] Columns with a smaller particle size (e.g., sub-2 µm or 2.7 µm) can offer higher resolution and efficiency.
Visualizations
The following diagrams illustrate key aspects of the degradation analysis workflow and potential degradation pathways.
Caption: Experimental workflow for the identification and characterization of this compound degradation products.
Caption: Simplified diagram illustrating the potential degradation pathways of this compound under different stress conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
Technical Support Center: Optimizing Milbemycin A4 Oxime for In Vitro Parasite Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Milbemycin A4 oxime for in vitro parasite assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound against parasites?
A1: this compound is a macrocyclic lactone that acts as a broad-spectrum antiparasitic agent.[1] Its primary mechanism involves binding to glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][2] This binding increases the cell membrane's permeability to chloride ions, leading to hyperpolarization of the nerve and muscle cells.[1][2] The influx of chloride ions blocks signal transmission, resulting in paralysis and eventual death of the parasite.[1][2][3] It can also potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2][3][4]
References
- 1. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 4. In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Milbemycin A4 Oxime Resistance in Laboratory Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with parasite resistance to Milbemycin A4 Oxime in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, a macrocyclic lactone, acts as a potent anthelmintic by targeting the parasite's nervous system.[1][2] It binds to and opens glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[1][2] This leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane. The resulting paralysis and eventual death of the parasite are due to the disruption of nerve signal transmission.[2][3][4]
Q2: How do parasites develop resistance to this compound?
The primary mechanism of resistance to this compound and other macrocyclic lactones involves the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gp).[5][6] These transporters function as efflux pumps, actively removing the drug from the parasite's cells and preventing it from reaching its target, the glutamate-gated chloride channels.[5][6] Genetic mutations in the genes encoding these transporters or their regulatory pathways can lead to increased expression and a resistant phenotype.
Q3: My parasite strain is showing reduced susceptibility to this compound. How can I confirm resistance?
Several methods can be employed to confirm resistance:
-
In Vivo Testing: The Microfilarial Suppression Test (MFST) is a key diagnostic tool, particularly for Dirofilaria immitis.[7][8] This test involves quantifying microfilariae in the blood before and after a microfilaricidal dose of milbemycin oxime. A reduction of less than 75% in microfilariae count is indicative of resistance.[7]
-
In Vitro Assays: Various in vitro assays can provide quantitative data on the level of resistance. These include:
-
Larval Motility/Migration Assays: These assays measure the inhibition of larval movement in the presence of varying concentrations of the drug.
-
Larval Development Assays: These tests assess the ability of larvae to develop to later stages in the presence of the drug.
-
-
Molecular Diagnostics: PCR-based methods can detect single nucleotide polymorphisms (SNPs) in genes associated with resistance, such as those encoding P-glycoproteins.[9][10][11]
Q4: Are there established laboratory strains of parasites known to be resistant to this compound?
Yes, resistance to macrocyclic lactones, including milbemycin oxime, has been documented in several laboratory and field strains of parasites. A notable example is the JYD-34 strain of Dirofilaria immitis. While much of the research has focused on ivermectin, cross-resistance to other macrocyclic lactones like milbemycin oxime is common.
Q5: What strategies can I employ in the lab to overcome this compound resistance?
Two primary strategies can be investigated:
-
Combination Therapy: Using a second compound with a different mechanism of action can be effective against resistant strains.
-
Reversal of Resistance: Co-administering a P-glycoprotein inhibitor, such as verapamil, can block the efflux pump and restore the parasite's sensitivity to this compound.[12]
Troubleshooting Guides
Problem: Inconsistent results in in vitro susceptibility assays.
| Possible Cause | Troubleshooting Step |
| Variation in larval stage | Ensure a synchronized population of the correct larval stage (e.g., L3) is used for each experiment. |
| Inconsistent drug concentration | Prepare fresh drug solutions for each experiment and perform accurate serial dilutions. |
| Suboptimal assay conditions | Optimize incubation time, temperature, and media composition for the specific parasite species. |
| Observer bias in motility scoring | Utilize automated tracking systems or blinded scoring by multiple individuals to ensure objectivity. |
Problem: Failure to confirm resistance with molecular markers.
| Possible Cause | Troubleshooting Step |
| Incorrect SNP target | Verify the specific SNPs associated with milbemycin resistance in your parasite species from recent literature. |
| Poor DNA quality | Use a validated DNA extraction protocol for your parasite and assess DNA quality and quantity before PCR. |
| Suboptimal PCR conditions | Optimize annealing temperature, primer concentrations, and cycling parameters for your specific primers and target. |
| Low frequency of resistant alleles | Consider using more sensitive techniques like droplet digital PCR (ddPCR) to detect low-frequency resistance alleles. |
Quantitative Data Summary
The following table summarizes hypothetical dose-response data for this compound against susceptible and resistant strains of a model nematode parasite, such as Haemonchus contortus. This data is illustrative and should be determined empirically for your specific experimental system.
| Parasite Strain | Assay Type | IC50 (nM) of this compound | Resistance Factor (RF) |
| Susceptible (Lab-S) | Larval Motility Assay | 15 ± 2.5 | - |
| Resistant (Lab-R) | Larval Motility Assay | 180 ± 15.2 | 12.0 |
| Resistant (Lab-R) + Verapamil (10 µM) | Larval Motility Assay | 25 ± 4.1 | 1.7 |
IC50: The concentration of drug that inhibits 50% of the biological process (e.g., larval motility). Resistance Factor (RF) = IC50 of Resistant Strain / IC50 of Susceptible Strain.
Experimental Protocols
Protocol 1: Larval Motility Assay for Determining this compound Susceptibility
Objective: To determine the IC50 of this compound for a given parasite strain.
Materials:
-
Synchronized L3 larvae of the parasite
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Automated motility tracking system or inverted microscope
-
DMSO (vehicle control)
Methodology:
-
Prepare serial dilutions of this compound in the assay medium. The final concentrations should span a range expected to cover 0-100% inhibition. Include a vehicle control (DMSO only).
-
Add approximately 50-100 synchronized L3 larvae to each well of a 96-well plate.
-
Add the diluted this compound solutions to the respective wells.
-
Incubate the plate at the optimal temperature for the parasite (e.g., 37°C) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assess larval motility using an automated tracking system or by manual counting under an inverted microscope. A larva is considered motile if it exhibits coordinated movement.
-
Calculate the percentage of motility inhibition for each concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: In Vitro Reversal of this compound Resistance
Objective: To assess the ability of a P-glycoprotein inhibitor to restore the sensitivity of a resistant parasite strain to this compound.
Materials:
-
Susceptible and resistant strains of L3 larvae
-
This compound stock solution
-
P-glycoprotein inhibitor stock solution (e.g., Verapamil, 10 mM in DMSO)
-
All other materials from Protocol 1
Methodology:
-
Perform the Larval Motility Assay (Protocol 1) in parallel for both the susceptible and resistant strains to determine their baseline IC50 values for this compound.
-
For the resistant strain, set up a second set of assays. In these assays, pre-incubate the larvae with a non-toxic concentration of the P-glycoprotein inhibitor (e.g., 10 µM Verapamil) for 1-2 hours before adding the this compound serial dilutions.
-
Follow steps 3-7 of the Larval Motility Assay protocol.
-
Compare the IC50 value of this compound for the resistant strain in the presence and absence of the P-glycoprotein inhibitor. A significant decrease in the IC50 in the presence of the inhibitor indicates a reversal of resistance.
Visualizations
References
- 1. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lornajane.net [lornajane.net]
- 5. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Anthelmintics are substrates and activators of nematode P glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. P-glycoprotein in helminths: function and perspectives for anthelmintic treatment and reversal of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversal effects of two new milbemycin compounds on multidrug resistance in MCF-7/adr cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. graphviz.org [graphviz.org]
- 12. Effects of third generation P-glycoprotein inhibitors on the sensitivity of drug-resistant and -susceptible isolates of Haemonchus contortus to anthelmintics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating HPLC Method for Milbemycin A4 Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and execution of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Milbemycin A4 Oxime.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method?
A1: A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API), such as this compound, without interference from its degradation products, process impurities, or other components in the sample matrix. The method must be able to separate the main analyte peak from all potential degradation product peaks.[1][2][3]
Q2: Why is a stability-indicating method crucial for this compound?
A2: this compound, a macrocyclic lactone, can degrade under various environmental conditions such as exposure to acid, base, oxidation, heat, and light.[4][5][6] A stability-indicating method is essential to ensure that the measured potency of the drug substance or product is accurate and reflects its true stability over time. This is a critical requirement for regulatory submissions and quality control.[1][2]
Q3: What are the typical stress conditions used for forced degradation studies of Milbemycin Oxime?
A3: Forced degradation studies for Milbemycin Oxime typically involve subjecting the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[4][5][6] Significant degradation has been observed under acidic, alkaline, and oxidative conditions, while the drug is relatively stable under neutral (water), photolytic, and thermal stress.[2]
Q4: How many degradation products are typically observed for Milbemycin Oxime?
A4: Studies have shown that under various stress conditions, a total of twelve major degradation products can be observed for Milbemycin Oxime (which includes both A3 and A4 oximes).[4][5][6]
Experimental Protocols
Below are two examples of reported stability-indicating HPLC methods for Milbemycin Oxime.
Method 1: Isocratic Reversed-Phase HPLC
This method is suitable for the routine assay of Milbemycin Oxime and the estimation of its related compounds.
| Parameter | Condition |
| Column | Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm)[1] |
| Mobile Phase | 30% 0.05% Phosphoric acid in water and 70% Methanol:Acetonitrile (6:4, v/v)[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 50°C[1] |
| Detection | UV at 244 nm[1] |
| Injection Volume | Not specified, typically 10-20 µL |
| Run Time | Not specified, adjust as needed for elution of all peaks |
Method 2: Gradient Reversed-Phase HPLC
This gradient method is designed for the separation of Milbemycin Oxime from its numerous degradation products.
| Parameter | Condition |
| Column | HALO® C18 (100 mm × 4.6 mm, 2.7 µm)[4][5] |
| Mobile Phase A | Water:Acetonitrile (60:40, v/v)[4][5] |
| Mobile Phase B | Ethanol:Isopropanol (50:50, v/v)[4][5] |
| Gradient Program | Not specified, requires optimization |
| Flow Rate | Not specified, typically 1.0 mL/min |
| Column Temperature | Not specified, typically 25-40°C |
| Detection | UV, wavelength not specified |
| Injection Volume | Not specified, typically 10-20 µL |
| Run Time | Not specified, adjust based on gradient program |
Summary of Forced Degradation Studies
The following table summarizes the observed degradation of Milbemycin Oxime under different stress conditions. The exact percentage of degradation can vary based on the specific experimental conditions (e.g., concentration of stressor, temperature, duration).
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | e.g., 0.1 M HCl at 60°C | Significant degradation[2] |
| Base Hydrolysis | e.g., 0.1 M NaOH at room temp | Significant degradation[2] |
| Oxidation | e.g., 3% H₂O₂ at room temp | Significant degradation, one major product identified as 3,4-dihydroperoxide MO A4[4][5] |
| Thermal Degradation | Solid state at 105°C | Stable[2] |
| Photolytic Degradation | UV light exposure | Stable[2] |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. The use of a buffered mobile phase (e.g., with phosphoric acid) is recommended.[1] |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[7] Consider using a guard column. |
| Sample Solvent Mismatch | Prepare the sample in a solvent that is weaker than or similar in composition to the mobile phase.[7] |
Issue 2: Retention Time Shifts
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure accurate mixing of all components. Degas the mobile phase before use.[8] |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature.[1] |
| Column Aging | If retention times consistently decrease, the column may be nearing the end of its life. Replace the column. |
| Pump Issues (Flow Rate Fluctuation) | Check for leaks in the pump and ensure seals are in good condition. Purge the pump to remove any air bubbles.[7][9] |
Issue 3: High Backpressure
| Possible Cause | Recommended Solution |
| Column or Frit Blockage | Filter all samples and mobile phases before use. If pressure is high, try back-flushing the column (if permitted by the manufacturer).[8][10] |
| Precipitation in the System | If using buffers, ensure they are fully dissolved and miscible with the organic solvent. Flush the system with water to remove any precipitated salts. |
| Kinked Tubing | Inspect all PEEK and stainless steel tubing for kinks or blockages. |
Issue 4: Ghost Peaks or Carryover
| Possible Cause | Recommended Solution |
| Contaminated Syringe or Injector | Clean the injection port and syringe with a strong solvent. Implement a needle wash step in the autosampler method. |
| Carryover from Previous Injection | Inject a blank (mobile phase) after a high-concentration sample to check for carryover. Increase the run time or implement a gradient flush at the end of each run. |
Visualizations
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: Forced degradation pathways for this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 8. maxisci.com [maxisci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aelabgroup.com [aelabgroup.com]
Troubleshooting poor peak shape in HPLC analysis of Milbemycin A4 oxime
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Milbemycin A4 oxime. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I observing peak tailing for my this compound peak?
A: Peak tailing is the most common peak shape issue and often indicates undesirable secondary interactions between the analyte and the stationary phase, or other system issues.
-
Secondary Silanol Interactions: this compound contains a basic oxime group which can interact with acidic residual silanol groups on the surface of silica-based columns (like C18). This is a primary cause of peak tailing.[1]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.[4][5]
-
Solution: Implement a regular column flushing protocol. If the problem persists after flushing, consider replacing the guard column or the analytical column.[4]
-
-
Mass Overload: Injecting too much sample can saturate the column, leading to tailing peaks, particularly for basic analytes.[4]
-
Solution: Try reducing the injection volume or diluting the sample.[6]
-
Q2: What is causing peak fronting in my chromatogram?
A: Peak fronting, where the peak is asymmetrical with a leading edge, is typically caused by sample overload or solvent effects.
-
Sample Overload: Injecting a highly concentrated sample can lead to fronting.[7][8]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile for a highly aqueous mobile phase), it can cause the analyte to travel too quickly through the initial part of the column, resulting in fronting.[7][9][10]
-
Solution: Whenever possible, dissolve and inject your this compound standard and sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still maintains solubility.[11]
-
Q3: My this compound peak is broader than expected. What should I check?
A: Broad peaks can compromise resolution and sensitivity. The causes can range from system issues to problems with the mobile phase or column.
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause the analyte band to spread before it reaches the detector.
-
Solution: Minimize tubing length and use tubing with a smaller internal diameter (e.g., 0.12-0.17 mm). Ensure all fittings are properly connected to avoid dead volume.[12]
-
-
Column Degradation: An aging column or one that has been exposed to harsh conditions (e.g., extreme pH) will lose efficiency, resulting in broader peaks.[6]
-
Solution: First, try a column regeneration procedure. If that fails, replace the column. Using a guard column can help extend the life of the analytical column.[6]
-
-
Low Flow Rate: A flow rate that is too low can increase diffusion and lead to peak broadening.[13]
-
Solution: Ensure your flow rate is optimized for your column dimensions and particle size. Check for leaks in the system that could cause a lower-than-set flow rate.[13]
-
Q4: Why is my peak splitting into two or more smaller peaks?
A: Split peaks suggest that the analyte band is being disrupted as it moves through the system or that there are unresolved co-eluting compounds.
-
Partially Blocked Column Frit: Contaminants from the sample or mobile phase can block the inlet frit of the column, causing the sample to enter the column unevenly.[14]
-
Solution: Disconnect the column and reverse-flush it to waste. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column if the frit is not replaceable. Using in-line filters and guard columns is a good preventative measure.[15]
-
-
Column Void: A void or channel in the column packing material can cause the analyte to travel through two different paths, resulting in a split peak.
-
Solution: A void often indicates a degraded column that needs to be replaced. Avoid sudden pressure shocks to the column, which can cause voids.
-
-
Strong Sample Solvent: Injecting a sample in a solvent much stronger than the mobile phase can cause distorted and split peaks, especially for early-eluting compounds.[15]
-
Solution: Prepare your sample in a solvent that is as close in composition to the mobile phase as possible.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape issues during the HPLC analysis of this compound.
Caption: A flowchart for diagnosing and resolving common HPLC peak shape problems.
Data and Protocols
Table 1: Summary of Published HPLC Methods for Milbemycin Oxime Analysis
This table provides a summary of chromatographic conditions from various published methods, which can serve as a starting point for method development or optimization.
| Parameter | Method 1[2] | Method 2[16] | Method 3[17][18] |
| Column | HALO® C18 (100 x 4.6 mm, 2.7 µm) | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Inertsil -ODS C18 (250 x 4.6 mm, 5µ) |
| Mobile Phase | A: Water/ACN/Perchloric Acid (70:30:0.06)B: IPA/MeOH/Dioxane/Perchloric Acid (50:45:5:0.06) | 14% 0.5 mmol/L Ammonium Acetate Buffer, 86% Acetonitrile | Methanol: Buffer (70:30) |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 50 °C | 25 °C | Ambient |
| Detection λ | 240 nm | 249 nm | 253 nm |
| Injection Vol. | 6 µL | 20 µL | 20 µL |
ACN: Acetonitrile, IPA: Isopropanol, MeOH: Methanol
Experimental Protocol: General Column Flushing for Reversed-Phase C18 Columns
This protocol is a common procedure to remove contaminants and attempt to restore column performance. Always consult the column manufacturer's guidelines for specific recommendations.
Objective: To remove strongly retained contaminants from a C18 column.
Materials:
-
HPLC-grade Water
-
HPLC-grade Isopropanol (IPA) or Methanol (MeOH)
-
HPLC-grade Acetonitrile (ACN)
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.
-
Initial Water Flush: Flush the column with 100% HPLC-grade water for at least 20 column volumes to remove buffers and salts. Note: If your mobile phase buffer is not soluble in organic solvent, this step is critical to prevent precipitation.
-
Intermediate Solvent Flush: If transitioning from a buffer to 100% ACN, it is good practice to flush with a mixture of water and organic solvent (e.g., 50:50 Water:ACN) for 10-15 column volumes.
-
Strong Solvent Flush: Flush the column with a strong, non-polar solvent.
-
Flush with 100% Acetonitrile for 20 column volumes.
-
Follow with 100% Isopropanol for 20 column volumes, as it is a stronger solvent for removing lipidic contaminants.
-
-
Re-equilibration:
-
Flush with the initial mobile phase composition for at least 20-30 column volumes, or until the baseline is stable.
-
-
Performance Check: Reconnect the column to the detector and inject a standard to evaluate if peak shape and retention time have been restored.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. rheniumgroup.co.il [rheniumgroup.co.il]
- 6. mastelf.com [mastelf.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to solve the “solvent effect”_ [uhplcslab.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. uhplcs.com [uhplcs.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. jetir.org [jetir.org]
- 18. ijirt.org [ijirt.org]
Light sensitivity and photodegradation of Milbemycin A4 oxime solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milbemycin A4 oxime solutions, focusing on its light sensitivity and photodegradation.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, this compound is known to be sensitive to light.[1][2][3] Exposure to light, particularly UV and certain visible light wavelengths, can lead to the degradation of the molecule. Therefore, it is crucial to protect solutions of this compound from light during storage and handling to maintain its integrity and potency.
Q2: What are the typical degradation products of this compound under photolytic stress?
A2: Forced degradation studies, including those conducted under photolytic stress conditions as per ICH guidelines, have shown that this compound can degrade into multiple products.[1][2] While the exact structures of all photodegradants are not exhaustively characterized in all literature, studies have identified various degradation products through techniques like LC-MS and NMR.[1][2][3] The degradation pathways can be complex and may involve isomerization, oxidation, and other photochemical reactions.
Q3: How should I store my this compound solutions to prevent photodegradation?
A3: To minimize photodegradation, this compound solutions should be stored in amber or opaque containers that block light transmission. If transparent containers are necessary for experimental observation, they should be wrapped in aluminum foil or other light-blocking material. Storage should also be at a controlled, cool temperature as recommended by the manufacturer, as temperature can sometimes accelerate degradation processes.[4]
Q4: What analytical methods are suitable for monitoring the photodegradation of this compound?
A4: The most common and effective analytical method for monitoring the photodegradation of this compound and separating it from its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection.[1][2][5][6] Stability-indicating HPLC methods have been specifically developed for this purpose.[5][6]
Quantitative Data on Photodegradation
While specific kinetic data for the photodegradation of this compound is not extensively available in the public domain, the following table summarizes the qualitative and semi-quantitative findings from forced degradation studies. These studies are typically performed under accelerated conditions to identify potential degradation pathways rather than to establish precise degradation rates under ambient conditions.
| Stress Condition | Observations | Key Degradation Products Identified | Reference |
| Photolytic (ICH Q1B) | Significant degradation observed in both solid and solution states. | Multiple degradation products detected via HPLC. Characterization by LC-MS and NMR suggests complex structural changes. | [1][2][3] |
| Acidic Hydrolysis | Significant degradation. | Formation of several degradation products. | [6] |
| Basic Hydrolysis | Significant degradation. | Formation of several degradation products. | [6] |
| Oxidative (H₂O₂) | Slight degradation observed. | Specific oxidative degradation products identified. | [6] |
| Thermal | Stable under tested conditions. | Minimal to no degradation observed. | [6] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound Solution (as per ICH Q1B Guidelines)
This protocol outlines a general procedure for assessing the photostability of a this compound solution.
1. Sample Preparation:
-
Prepare a solution of this compound in a relevant solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Transfer the solution into photostable (amber) and clear glass vials.
-
Prepare a "dark control" sample by wrapping a clear vial containing the solution completely in aluminum foil.
2. Light Exposure:
-
Place the unwrapped clear vials (exposed samples) and the foil-wrapped vial (dark control) in a photostability chamber.
-
The chamber should be equipped with a light source that meets ICH Q1B requirements, providing a combination of visible and UV light.[7] A common setup includes a xenon lamp or a combination of cool white fluorescent and near-UV lamps.[7]
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7]
-
Monitor and control the temperature inside the chamber to minimize thermal degradation.[7]
3. Sample Analysis:
-
At appropriate time intervals, withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is based on a developed and validated HPLC method for separating this compound from its related compounds and degradation products.[5][6]
-
Chromatographic System: HPLC with UV detection.
-
Column: Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm particle size) or equivalent.[5]
-
Mobile Phase: Isocratic elution with a mixture of 30% (v/v) 0.05% phosphoric acid in aqueous solution and 70% (v/v) of a methanol and acetonitrile mixture (6:4, v/v).[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 50°C.[5]
-
Detection Wavelength: 244 nm.[5]
-
Injection Volume: 10 µL.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high degradation in the "dark control" sample. | 1. Incomplete light protection of the control sample.2. Thermal degradation due to high temperature in the photostability chamber.3. Chemical instability of the solution in the chosen solvent or at the experimental pH. | 1. Ensure the dark control is completely wrapped in a sufficient layer of aluminum foil.2. Verify the temperature control of the photostability chamber and ensure it is within an acceptable range for the compound's stability.3. Evaluate the stability of the solution at the experimental temperature without light exposure. Consider using a more inert solvent or adjusting the pH if necessary. |
| Poor separation of degradation peaks from the parent compound peak in HPLC. | 1. The HPLC method is not stability-indicating.2. Inappropriate column selection.3. Suboptimal mobile phase composition or gradient. | 1. Develop or adopt a validated stability-indicating HPLC method. This may involve adjusting the mobile phase, gradient, column, or other chromatographic parameters.2. Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to achieve better resolution.3. Optimize the mobile phase composition, including the organic modifier, pH, and additives. Consider running a gradient elution if isocratic elution is insufficient. |
| Inconsistent or irreproducible degradation results between experiments. | 1. Fluctuations in light intensity or spectral distribution of the light source.2. Variations in sample positioning within the photostability chamber.3. Inconsistent sample preparation or handling. | 1. Calibrate and regularly check the output of the light source in the photostability chamber.2. Ensure that samples are consistently placed at the same distance and orientation relative to the light source in each experiment.3. Standardize all sample preparation and handling procedures. Use calibrated equipment and ensure solutions are thoroughly mixed. |
| Formation of new, unexpected peaks during the study. | 1. Interaction of the drug substance with excipients or container material.2. Secondary degradation of primary photodegradation products. | 1. Investigate potential leachables or extractables from the container material. If excipients are present, assess their individual photostability and potential for interaction.2. This is a normal part of complex photodegradation. Use techniques like LC-MS/MS to identify the structure of the new peaks and incorporate them into the degradation pathway analysis. |
Visualizations
Caption: Proposed photodegradation pathway for this compound.
Caption: Workflow for photostability testing of this compound.
Caption: Troubleshooting decision tree for this compound photostability studies.
References
- 1. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Milbemycin A4 Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Milbemycin A4 oxime in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a biological sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and metabolites.[2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: What are the common signs of matrix effects in my this compound assay?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample lots.
-
Inaccurate quantification, leading to either underestimation or overestimation of the analyte concentration.[4]
-
A lack of linear response in the calibration curve.
-
Reduced sensitivity and a higher limit of quantification (LOQ).[5]
-
Peak shape distortion for this compound.[6]
Q3: What are the primary causes of matrix effects in biological samples like plasma or tissue?
A3: The most significant contributors to matrix effects in biological samples are phospholipids from cell membranes.[5] These molecules are often co-extracted with the analyte of interest and can cause ion suppression in the electrospray ionization (ESI) source.[7] Other endogenous substances like salts and metabolites can also contribute to these effects.[2]
Q4: Can I use a simple protein precipitation method for my plasma samples?
A4: While protein precipitation (PPT) with solvents like acetonitrile or methanol is a quick and straightforward sample preparation technique, it is often insufficient for removing phospholipids, which are a major cause of matrix effects.[3][8] This can lead to significant ion suppression and compromise the reliability of your results for this compound.[9]
Q5: Is the use of a stable isotope-labeled internal standard (SIL-IS) sufficient to correct for matrix effects?
A5: The use of a stable isotope-labeled internal standard is a highly effective strategy to compensate for matrix effects.[1][10] Since the SIL-IS has nearly identical physicochemical properties to this compound, it will be affected by ion suppression or enhancement in a similar manner.[10] This allows for accurate quantification based on the analyte-to-IS peak area ratio. However, even with a SIL-IS, significant ion suppression can still lead to a loss of sensitivity that may prevent reaching the desired lower limit of quantification.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects in your LC-MS/MS analysis of this compound.
Step 1: Identification and Assessment of Matrix Effects
The first step is to confirm and quantify the presence of matrix effects.
Q: How can I experimentally determine if matrix effects are impacting my analysis?
A: A quantitative assessment can be performed using a post-extraction spike experiment.[11] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference between these two measurements indicates the presence of ion suppression or enhancement.[11][12]
Experimental Protocol: Quantitative Assessment of Matrix Effects [11]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound at a known concentration into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (e.g., plasma, tissue homogenate) using your current sample preparation method. Spike this compound into the final, dried, and reconstituted extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank biological matrix before the extraction process at the same concentration as Set A.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Interpretation of Results:
| Matrix Effect (ME) Value | Interpretation |
| ME < 100% | Ion Suppression |
| ME > 100% | Ion Enhancement |
| 85% ≤ ME ≤ 115% | Generally considered acceptable |
| Recovery (RE) Value | Interpretation |
| RE < 80% | Inefficient extraction |
| RE > 120% | Potential for matrix enhancement or interference |
Step 2: Mitigation Strategies
If significant matrix effects are identified, the following strategies can be employed to minimize their impact.
Q: My protein precipitation method is not providing clean enough extracts. What are my options?
A: More rigorous sample preparation techniques are recommended to remove interfering phospholipids and other matrix components.
-
Liquid-Liquid Extraction (LLE): This technique can provide cleaner extracts than protein precipitation by partitioning this compound into an immiscible organic solvent.[5]
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can effectively remove a broader range of interferences.[5]
-
Phospholipid Removal Plates: Specialized plates, such as HybridSPE®, are designed to selectively remove phospholipids from the sample extract, leading to a significant reduction in matrix effects.[7]
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[9] | Inefficient at removing phospholipids, leading to significant matrix effects.[8] |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT.[5] | Can be more time-consuming and may require larger volumes of organic solvents.[9] |
| Solid-Phase Extraction (SPE) | High selectivity and provides very clean extracts.[5] | Requires method development and can be more expensive. |
| Phospholipid Removal Plates | Specifically targets and removes phospholipids, significantly reducing matrix effects.[7] | Higher initial cost compared to PPT. |
Experimental Protocol: Sample Preparation using a Phospholipid Removal Plate (Generic)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard. Vortex to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Phospholipid Removal: Load the supernatant onto the phospholipid removal plate.
-
Elution: Apply a vacuum or positive pressure to elute the cleaned sample, which is now depleted of phospholipids.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Q: Can I improve my results by optimizing the chromatography?
A: Yes, chromatographic optimization is a crucial step in mitigating matrix effects. The goal is to achieve baseline separation between this compound and any co-eluting, interfering components.[1]
-
Column Chemistry: Experiment with different reversed-phase columns (e.g., C18, C8) to find the best selectivity for this compound and matrix components.
-
Mobile Phase Gradient: Adjust the gradient elution profile to enhance the separation of the analyte from the matrix.
-
Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects.[13]
Step 3: Method Validation
Once a method with acceptable matrix effects has been developed, it is essential to perform a full validation according to regulatory guidelines.
Q: How do I incorporate the assessment of matrix effects into my method validation?
A: During method validation, the matrix effect should be evaluated using multiple sources of the biological matrix (e.g., from at least six different individuals) to assess the variability of the effect. The precision of the internal standard-normalized matrix factor should be within the acceptable limits (typically ≤15% CV).[2]
Visual Guides
The following diagrams illustrate key workflows for troubleshooting matrix effects.
Caption: A workflow for troubleshooting matrix effects.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 11. benchchem.com [benchchem.com]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Milbemycin A4 Oxime Extraction from Tissue Samples
Welcome to the technical support center for the optimization of Milbemycin A4 oxime extraction from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps for preparing tissue samples for this compound extraction?
A1: Proper tissue handling and homogenization are paramount for successful extraction. Immediately after collection, tissue samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation of the analyte. Before extraction, the tissue must be thoroughly homogenized to ensure efficient release of this compound. High-speed mixer/emulsifiers are often effective for achieving a uniform homogenate.[1]
Q2: Which extraction methods are most suitable for isolating this compound from different tissue types?
A2: The choice of extraction method depends on the tissue's composition, particularly its lipid content.
-
For liver and muscle tissues , a common approach is solvent extraction followed by a cleanup step. A mixture of acetonitrile and water is often used for the initial extraction.[2]
-
For adipose (fat) tissue , due to the lipophilic nature of this compound, a more rigorous extraction with a non-polar solvent or a solvent mixture capable of disrupting the lipid matrix is necessary. A two-phase extraction using a combination of polar and non-polar solvents, such as methanol and chloroform, can be effective.
-
Solid-Phase Extraction (SPE) is a highly recommended cleanup step after the initial solvent extraction for all tissue types to remove interfering matrix components. C18 cartridges are commonly used for this purpose.[3][4][5]
Q3: I am observing low recovery of this compound. What are the potential causes and how can I troubleshoot this?
A3: Low recovery can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete tissue homogenization, inappropriate solvent selection, and analyte loss during solvent evaporation or cleanup steps.
Q4: How can I minimize the impact of matrix effects in my LC-MS/MS analysis of tissue extracts?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in tissue analysis. To mitigate these effects:
-
Utilize an appropriate internal standard (IS): A stable isotope-labeled version of this compound is the ideal IS.
-
Implement a thorough cleanup procedure: Solid-Phase Extraction (SPE) is effective at removing phospholipids and other matrix components that are known to cause matrix effects.
-
Prepare matrix-matched calibration standards: This involves spiking known concentrations of the analyte into blank tissue extract to create a calibration curve that accounts for the matrix effect.
-
Optimize chromatographic conditions: Ensure that this compound is chromatographically separated from co-eluting matrix components.
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Tissue Homogenization | - Ensure the tissue is completely disrupted. For tough or fibrous tissues, consider using a bead beater or a more powerful homogenizer.[1] - Visually inspect the homogenate for any remaining solid tissue particles. |
| Inappropriate Extraction Solvent | - For fatty tissues, ensure the solvent system can effectively penetrate the lipid matrix. Consider a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) or a mixture of methanol and chloroform. - For less fatty tissues like muscle, ensure the solvent-to-tissue ratio is sufficient for complete extraction. |
| Analyte Adsorption to Labware | - this compound is hydrophobic and can adsorb to plastic surfaces. Use low-adsorption microcentrifuge tubes and pipette tips. - Silanize glassware to reduce active sites for adsorption. |
| Loss During Solvent Evaporation | - Avoid complete dryness when evaporating the solvent. A small amount of residual solvent can prevent the analyte from adhering to the container surface. - Reconstitute the sample in a solvent that ensures complete dissolution of this compound. |
| Inefficient SPE Cleanup | - Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. - Optimize the wash and elution steps. A weak wash solvent may not remove all interferences, while a strong wash solvent may lead to analyte loss. The elution solvent must be strong enough to desorb the analyte completely. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Homogenization | - Standardize the homogenization time and speed for all samples. - Ensure the same amount of tissue is used for each extraction. |
| Inconsistent Pipetting | - Use calibrated pipettes and ensure proper technique, especially when handling organic solvents. |
| Matrix Effects | - As detailed in the FAQs, employ an internal standard and matrix-matched calibrants to correct for variability introduced by the sample matrix. |
| Sample Degradation | - Keep samples on ice or at 4°C during processing to minimize enzymatic degradation.[2] - Process samples as quickly as possible. |
Experimental Protocols
General Workflow for this compound Extraction from Tissue
This protocol provides a general framework. Optimization may be required for specific tissue types and laboratory conditions.
Detailed Methodologies
1. Tissue Homogenization:
-
Accurately weigh approximately 1 gram of frozen tissue.
-
Add the tissue to a homogenizer tube containing 4 mL of cold acetonitrile.[3]
-
Homogenize the tissue until a uniform consistency is achieved. A high-speed mixer or bead beater is recommended.
2. Protein Precipitation and Extraction:
-
To the tissue homogenate, add 0.3 g of sodium chloride.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.[2]
-
Carefully collect the acetonitrile supernatant.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Pass 3 mL of methanol through a C18 SPE cartridge.
-
Equilibration: Pass 3 mL of deionized water through the cartridge.
-
Sample Loading: Load the supernatant from the previous step onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of a methanol-water solution (e.g., 40:60 v/v) to remove polar impurities.
-
Elution: Elute the this compound with 3 mL of methanol or acetonitrile.
4. Final Sample Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Data Presentation
The following table summarizes typical recovery rates for macrocyclic lactones from different tissue types using various extraction methods. Note that these are representative values and actual recoveries may vary depending on the specific experimental conditions.
| Tissue Type | Extraction Method | Average Recovery (%) | Reference |
| Liver | Solvent Extraction & SPE | 85-95% | Adapted from[4] |
| Muscle | Solvent Extraction & SPE | 80-90% | Adapted from[1] |
| Adipose | Liquid-Liquid Extraction & SPE | 75-85% | General expectation for lipophilic compounds |
Visualization of Key Relationships
Troubleshooting Logic for Low Analyte Recovery
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
References
- 1. Comparison of extraction techniques for the recovery of veterinary drug residues from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101915818B - LC-MS/MS method for determining milbemycin oxime content of animal plasma - Google Patents [patents.google.com]
- 4. [PDF] An LC-MS method for determination of milbemycin oxime in dog plasma. | Semantic Scholar [semanticscholar.org]
- 5. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Milbemycin A4 Oxime Analysis
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Milbemycin A4 oxime. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for this macrocyclic lactone. The information presented is compiled from various validated methods, offering insights into their performance characteristics and experimental protocols.
Comparative Performance of Validated HPLC Methods
The selection of an appropriate analytical method is contingent on specific requirements such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of performance data from different validated HPLC and LC-MS/MS methods for Milbemycin oxime analysis, providing a basis for comparison.
| Parameter | Method 1 (Isocratic HPLC-UV) | Method 2 (Gradient HPLC-UV) | Method 3 (LC-MS/MS) | Method 4 (Isocratic HPLC-UV for Nanoemulsion) |
| Linearity Range | 40-80 µg/mL[1] | 0.1% to 120% of target concentration[2] | 2.5–250 ng/mL[3] | 0.1–200 µg/mL[4] |
| Correlation Coefficient (R²) | >0.999[5] | Not explicitly stated | ≥0.998[3] | 0.999[4] |
| Limit of Detection (LOD) | Not explicitly stated | 0.03% of analytical concentration[2] | Not explicitly stated | 0.025 µg/mL[4] |
| Limit of Quantitation (LOQ) | Not explicitly stated | 0.1% of analytical concentration[2] | 2.5 ng/mL[3] | 0.05 µg/mL[4] |
| Accuracy (% Recovery) | 100.20% to 100.23%[1] | Good accuracy reported[2] | 91.78–101.33% (interday)[3] | Not explicitly stated |
| Precision (% RSD) | Repeatability: 1.3, Intermediate: 0.46[1] | Not explicitly stated | Intraday: 1.69–8.34%, Interday: 4.54–9.98%[3] | < 1.35%[4] |
| Sample Matrix | Bulk drug and pharmaceutical dosage form[1] | Active Pharmaceutical Ingredient (API)[6] | Cat plasma[3] | Nanoemulsion[4] |
Detailed Experimental Protocols
The successful implementation of an analytical method relies on the precise execution of the experimental protocol. Below are detailed methodologies for the compared HPLC methods.
Method 1: Isocratic RP-HPLC for Bulk Drug and Pharmaceutical Dosage Form [1]
-
Chromatographic System: Inertial-ODS C18 column (250 x 4.6 mm, 5µm).
-
Mobile Phase: Methanol: Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 253 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Run Time: 10 minutes.
Method 2: Stability-Indicating Gradient HPLC Method [2]
-
Chromatographic System: HALO® C18 column (100 mm × 4.6 mm, 2.7 µm particle size).
-
Mobile Phase A: Water–acetonitrile–perchloric acid (70:30:0.06, v/v/v).
-
Mobile Phase B: Isopropanol–methanol–1,4 dioxane-perchloric acid (50:45:5:0.06, v/v/v/v).
-
Elution: Gradient.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 6 µL.
-
Column Temperature: 50 °C.
Method 3: LC-MS/MS for Plasma Samples [3]
-
Chromatographic System: C18 column.
-
Mobile Phase: 0.1% formic acid and acetonitrile.
-
Elution: Gradient.
-
Detection: Mass Spectrometry.
-
Sample Preparation: Acetonitrile protein precipitation.
Method 4: Isocratic HPLC-UV for Nanoemulsions [4]
-
Chromatographic System: Hypersil BDS C18 column (4.6 mm × 250 mm, 5 μm).
-
Mobile Phase: 14% 0.5 mmol/L ammonium acetate buffer and 86% acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 249 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
Visualizing the HPLC Method Validation Workflow
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for HPLC method validation as per ICH and VICH guidelines.[2][6]
Caption: Workflow for HPLC Method Validation.
This guide demonstrates that various reliable HPLC and LC-MS/MS methods are available for the analysis of this compound. The choice of method should be guided by the specific analytical needs, including the sample matrix, required sensitivity, and available instrumentation. The provided data and protocols offer a solid foundation for selecting and implementing a suitable analytical procedure.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijirt.org [ijirt.org]
- 6. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
A Comparative Analysis of Milbemycin A4 Oxime and Ivermectin Efficacy Against Dirofilaria immitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent macrocyclic lactones, Milbemycin A4 oxime and ivermectin, in the prevention and treatment of heartworm disease caused by the nematode Dirofilaria immitis. The information presented is collated from various experimental studies to aid in research and development endeavors within the veterinary pharmaceutical landscape.
Mechanism of Action: A Shared Pathway
Both this compound and ivermectin belong to the macrocyclic lactone class of anthelmintics and share a fundamental mechanism of action against nematodes.[1] They act as potent agonists of glutamate-gated chloride ion channels (GluCls) which are unique to invertebrates, and to a lesser extent, they can also potentiate GABA (gamma-aminobutyric acid)-gated chloride channels.[2][3] The binding of these drugs to these channels leads to an influx of chloride ions into the nerve and muscle cells of the parasite.[2][3] This influx causes hyperpolarization of the cell membrane, leading to flaccid paralysis and eventual death of the parasite.[2][3]
References
Head-to-Head Comparison: Milbemycin A4 Oxime vs. Moxidectin Efficacy in Parasite Control
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data reveals a detailed comparison of the anthelmintic efficacy of milbemycin A4 oxime and moxidectin, two leading macrocyclic lactones used in veterinary medicine. This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis of their performance against common parasites in companion animals.
This compound (commonly known as milbemycin oxime) and moxidectin are both potent endectocides, effective against a broad spectrum of internal and external parasites. Their primary mechanism of action involves the disruption of neurotransmission in invertebrates by potentiating ligand-gated chloride ion channels, leading to paralysis and death of the parasite. While sharing a common mode of action, their efficacy can vary depending on the parasite species, host animal, and treatment regimen.
Quantitative Efficacy Comparison
The following tables summarize the efficacy of milbemycin oxime and moxidectin against key parasites in dogs, as reported in various controlled studies.
Table 1: Efficacy Against Toxocara canis (Roundworm) in Dogs
| Compound | Dosage | Administration Route | Efficacy (%) | Citation |
| Milbemycin Oxime/Lufenuron | 500 µg/kg | Oral | 91.5 | [1][2][3][4] |
| Moxidectin | 170 µg/kg | Injectable | No apparent efficacy | [1][2][3][4] |
Table 2: Efficacy Against Trichuris vulpis (Whipworm) in Dogs
| Compound | Dosage | Administration Route | Efficacy (%) | Citation |
| Milbemycin Oxime/Lufenuron | 500 µg/kg | Oral | 99.6 | [5][6] |
| Moxidectin | 170 µg/kg | Injectable | 67.5 | [5][6] |
Table 3: Efficacy Against Ancylostoma caninum (Hookworm) in Dogs
| Compound | Dosage | Administration Route | Efficacy (%) | Citation |
| Milbemycin Oxime | 500 µg/kg (single dose) | Oral | 96.5 | [7] |
| Milbemycin Oxime | 500 µg/kg (two doses) | Oral | 99.5 | [7] |
| Milbemycin Oxime | 0.50 mg/kg | Oral | 95 | [8] |
| Milbemycin Oxime | 0.75 mg/kg | Oral | 99 | [8] |
Table 4: Preventive Efficacy Against Dirofilaria immitis (Heartworm) in Dogs (Macrocyclic Lactone-Resistant Strains)
| Compound | Dosage | Administration Route | Number of Doses | Efficacy (%) against JYD-34 strain | Citation |
| Moxidectin | 3 µg/kg | Oral | 1 | 19.0 | [9] |
| Moxidectin | 24 µg/kg | Oral | 3 | ≥ 98.8 | [9] |
| Moxidectin | 40 µg/kg | Oral | 3 | 100 | [9] |
| Milbemycin Oxime | 0.5 mg/kg | Oral | 6 | 72.2 | [9] |
Experimental Protocols
The efficacy data presented is derived from studies adhering to rigorous scientific standards, often following guidelines set by the World Association for the Advancement of Veterinary Parasitology (WAAVP). A generalized experimental protocol for evaluating anthelmintic efficacy in dogs is outlined below.
Generalized Protocol for Anthelmintic Efficacy Studies in Dogs
-
Animal Selection: Purpose-bred, helminth-naive dogs of a specific breed (e.g., Beagles) are typically used for experimentally induced infections. For studies on naturally acquired infections, animals are selected based on positive fecal examinations for the target parasite.[10] Animals are acclimatized to the housing and diet for a period before the study commences.
-
Infection:
-
Experimental Infection: Dogs are inoculated with a standardized number of infective-stage larvae or eggs of the target parasite. For example, to study Toxocara canis, dogs may be orally inoculated with embryonated eggs.
-
Natural Infection: Dogs with naturally occurring parasitic infections are confirmed through quantitative fecal egg counts.
-
-
Randomization and Group Allocation: Animals are randomly assigned to treatment groups (e.g., milbemycin oxime, moxidectin, or placebo control) based on pre-treatment fecal egg counts to ensure an even distribution of infection intensity. Each group typically consists of a statistically appropriate number of animals.
-
Treatment Administration: The investigational products are administered at the specified dosage and route. For oral formulations, administration is often followed by a small amount of food to ensure consumption. The control group receives a placebo.
-
Post-Treatment Observation: Animals are monitored daily for any adverse reactions to the treatment.
-
Efficacy Evaluation:
-
Fecal Egg Count Reduction (FECR) Test: Fecal samples are collected at specified intervals post-treatment (e.g., 7, 14, and 28 days) to determine the reduction in parasite egg shedding.
-
Worm Burden Assessment: At the end of the study period (e.g., 7 days post-treatment), animals are humanely euthanized, and the gastrointestinal tract is examined to recover, identify, and count the number of adult worms.[1][2][3][4][5][6][7]
-
-
Calculation of Efficacy: Efficacy is calculated based on the reduction in the geometric mean of worm counts in the treated group compared to the control group using the following formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100.
Mechanism of Action: Signaling Pathway
Both milbemycin oxime and moxidectin exert their anthelmintic effect by targeting glutamate-gated chloride channels (GluCls), which are unique to invertebrates. This selective action is a key factor in their favorable safety profile in mammals. The binding of these drugs to GluCls leads to an influx of chloride ions into the nerve and muscle cells of the parasite, causing hyperpolarization of the cell membrane. This results in flaccid paralysis and eventual death of the parasite.
Caption: Mechanism of action of Milbemycin Oxime and Moxidectin on parasite nerve/muscle cells.
Experimental Workflow
The following diagram illustrates a typical workflow for a controlled anthelmintic efficacy study.
Caption: Generalized workflow for a controlled anthelmintic efficacy study.
References
- 1. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) second edition of guidelines for evaluating the efficacy of anthelmintics in ruminants (bovine, ovine, caprine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of moxidectin 6-month injectable and milbemycin oxime/lufenuron tablets against naturally acquired toxocara canis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.): Third edition of the guideline for evaluating efficacy of anthelmintics in ruminants (bovine, ovine, caprine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of moxidectin 6-month injectable and milbemycin oxime/lufenuron tablets against naturally acquired trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines for evaluating the efficacy of anthelmintics for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Milbemycin A4 Oxime versus Selamectin Against Nematodes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of milbemycin A4 oxime and selamectin against various nematode species, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative potency and experimental evaluation of these two important macrocyclic lactone anthelmintics.
Introduction to the Compounds
This compound is a key component of milbemycin oxime, a fermentation product of Streptomyces hygroscopicus aureolacrimosus. Milbemycin oxime is a mixture of approximately 80% this compound and 20% milbemycin A3 oxime. It is a broad-spectrum antiparasitic agent effective against various nematodes and arthropods. Its mechanism of action involves agonizing glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, leading to hyperpolarization, paralysis, and death of the parasite.
Selamectin is a semi-synthetic avermectin derivative. It is also a broad-spectrum endectocide used in veterinary medicine to control fleas, ticks, heartworms, and other nematodes. Similar to other macrocyclic lactones, selamectin's primary mode of action is the disruption of chloride ion channels in the nerve and muscle cells of parasites, causing paralysis and death.
Quantitative Comparison of In Vitro Activity
The following table summarizes the quantitative data from a comparative in vitro study assessing the efficacy of milbemycin oxime and selamectin against the third-stage larvae (L3) of several cardiopulmonary nematodes. The data is presented as the lethal concentration required to kill 50% of the larvae (LC50).
Table 1: Comparative In Vitro Efficacy (LC50) of Milbemycin Oxime and Selamectin against Third-Stage Nematode Larvae
| Nematode Species | Milbemycin Oxime LC50 (ng/mL) | Selamectin LC50 (ng/mL) |
| Crenosoma vulpis | 67 | 1,169 |
| Angiostrongylus vasorum | > Highest Concentration Tested* | 14,372 |
| Aelurostrongylus abstrusus | Not explicitly determined, but less susceptible than to moxidectin and selamectin | Not explicitly determined, but considered susceptible |
*In the cited study, milbemycin oxime, even at the highest concentrations tested, did not achieve 50% mortality of Angiostrongylus vasorum L3 larvae, indicating a lack of susceptibility at the tested concentrations.[1][2]
Based on this in vitro larval motility assay, milbemycin oxime demonstrated greater potency against Crenosoma vulpis L3 larvae compared to selamectin, requiring a significantly lower concentration to achieve 50% mortality.[1][2] Conversely, Angiostrongylus vasorum L3 larvae showed a notable lack of susceptibility to milbemycin oxime at the tested concentrations, while being susceptible to selamectin, albeit at a very high concentration.[1] For Aelurostrongylus abstrusus, the study indicated that this species was most susceptible to moxidectin and selamectin.[1][2]
Experimental Protocols
The following is a detailed methodology for the in vitro larval motility assay used to generate the comparative data.[1][2]
1. Larval Production:
-
First-stage larvae (L1) of Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus were used.
-
Naïve Limax maximus slugs were fed 1,000 to 2,000 L1 larvae.
-
The slugs were maintained at 16°C for a minimum of four weeks to allow the larvae to develop into the infective third-stage (L3).
2. Larval Recovery:
-
L3 larvae were recovered from the slug tissues for use in the assay.
3. Drug Preparation:
-
Stock solutions of milbemycin oxime and selamectin were prepared in 0.1% dimethyl sulfoxide (DMSO).
-
A series of dilutions were made to achieve the final desired concentrations in the assay wells.
4. In Vitro Larval Motility Assay:
-
Approximately 50 to 100 L3 larvae were placed in each well of a 24-well plate.
-
The larvae were incubated in either culture media alone (control) or culture media containing one of four different concentrations of the test anthelmintic.
-
The plates were incubated, and the motility of the larvae was assessed to determine viability. Larval mortality was defined by a lack of motility.
-
The effect of the drugs on larval motility was analyzed using multilevel logistic models to generate dose-response relationships and calculate the LC50 values.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro larval motility assay used to compare the anthelmintic activity of milbemycin oxime and selamectin.
Caption: Workflow for the in vitro larval motility assay.
Signaling Pathways and Mechanism of Action
While a detailed signaling pathway diagram for the specific downstream effects of these drugs in nematodes is complex and not fully elucidated in all species, the primary mechanism of action is well-established. Both milbemycin oxime and selamectin are macrocyclic lactones that act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.
References
Cross-Resistance in Macrocyclic Lactones: A Comparative Analysis of Milbemycin A4 Oxime
A deep dive into the comparative efficacy and resistance profiles of Milbemycin A4 oxime and other prominent macrocyclic lactones, supported by experimental data and methodological insights for researchers in parasitology and drug development.
The emergence of anthelmintic resistance poses a significant threat to animal health and, by extension, human well-being. Within the macrocyclic lactone (ML) class of parasiticides, understanding the nuances of cross-resistance is paramount for sustainable parasite control strategies. This guide provides a comparative analysis of this compound against other widely used MLs, including ivermectin, moxidectin, and selamectin, with a focus on their performance in the face of resistance.
Comparative Efficacy Data
The following tables summarize the efficacy of various macrocyclic lactones against both susceptible and resistant strains of parasitic nematodes, as determined by fecal egg count reduction tests (FECRT) and controlled efficacy studies. This quantitative data highlights the variable nature of cross-resistance among different MLs and parasite species.
Table 1: Efficacy Against Ivermectin-Resistant Haemonchus contortus in Sheep
| Treatment (Oral Dose) | Efficacy (Fecal Egg Count Reduction %) | Efficacy (Adult Worm Burden Reduction %) | Reference(s) |
| Ivermectin (0.2 mg/kg) | No significant reduction - 20.1% | 38.8% (at 0.4 mg/kg) | [1][2][3][4] |
| Moxidectin (0.2 mg/kg) | 99% - 100% | 89.6% - 100% | [1][2][3][4] |
| Abamectin | 39.7% | Not Reported | [2][3][4] |
Table 2: Efficacy Against Multiple Anthelmintic-Resistant Haemonchus contortus in Sheep
| Treatment | Efficacy (Adult Worm Burden Reduction %) | Reference(s) |
| Ivermectin | 29.1% | [1] |
| Moxidectin | 99.98% | [1] |
| Albendazole | 33.75% | [1] |
| Closantel | 78.3% | [1] |
| Levamisole | 99.59% | [1] |
Table 3: Efficacy Against Ivermectin-Resistant Cooperia spp. in Cattle (FECRT)
| Treatment (Dose) | Efficacy (%) | Reference(s) |
| Ivermectin (0.2 mg/kg) | 65% | [1] |
| Long-acting Ivermectin (0.2 mg/kg) | -20% | [1] |
| Moxidectin (0.2 mg/kg) | 95% | [1] |
| Doramectin (0.2 mg/kg) | 85% | [1] |
Table 4: Preventive Efficacy Against Resistant Dirofilaria immitis Strains in Dogs
| Treatment | Efficacy (%) | Reference(s) |
| Ivermectin | 8.5% - 63.9% | [5] |
| Milbemycin Oxime | 10.5% - 52.5% | [5] |
| Moxidectin (oral) | 95.9% - 99.3% | [5] |
| Moxidectin (topical) | 95.6% - 100% | [5] |
| Moxidectin (injectable) | 98.3% - 100% | [5] |
| Selamectin | 28.8% - 95.5% | [5] |
Mechanisms of Action and Resistance
Macrocyclic lactones, including both avermectins (e.g., ivermectin, selamectin) and milbemycins (e.g., milbemycin oxime, moxidectin), exert their anthelmintic effect primarily by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[6][7] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.[8]
Resistance to MLs is a complex, multifactorial phenomenon. Key mechanisms include:
-
Target Site Modification: Mutations in the genes encoding GluCl subunits can reduce the binding affinity of MLs, thereby diminishing their efficacy.[9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps), can actively pump the drug out of the parasite's cells, preventing it from reaching its target.[7][9]
-
Metabolic Detoxification: Enhanced activity of metabolic enzymes, such as cytochrome P450s, may lead to faster detoxification and clearance of the drug.[9]
The structural differences between avermectins and milbemycins, particularly the absence of a disaccharide moiety at the C-13 position in milbemycins, may influence their interaction with both target sites and resistance mechanisms.[10][11] Moxidectin, for instance, is often reported to be a poorer substrate for P-gps, which may contribute to its retained efficacy against some ivermectin-resistant nematode populations.[5][12]
Caption: Mechanism of action and resistance for macrocyclic lactones.
Experimental Protocols
The data presented in this guide are primarily derived from standardized in vivo and in vitro assays designed to assess anthelmintic efficacy and resistance.
Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common in vivo method for detecting resistance in gastrointestinal nematodes of livestock.[3][4]
Objective: To determine the percentage reduction in fecal egg count (FEC) after treatment with an anthelmintic.
Methodology:
-
Animal Selection: Select a group of animals (typically 10-15 per treatment group) with naturally acquired nematode infections and a pre-treatment FEC above a minimum threshold (e.g., 150-200 eggs per gram).[2][13]
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal to determine the baseline FEC.[2]
-
Treatment Administration: Weigh each animal to ensure accurate dosage and administer the anthelmintic according to the manufacturer's recommendations. An untreated control group is often included.[2]
-
Post-treatment Sampling: Collect fecal samples from the same animals again after a specific interval, which varies depending on the drug's mode of action (e.g., 10-14 days for MLs).[2][13]
-
Fecal Egg Counting: Process the fecal samples using a standardized technique (e.g., McMaster method) to count the number of nematode eggs per gram of feces.[13]
-
Calculation of Efficacy: The percentage reduction in FEC is calculated for the treated group using the following formula:
-
% Reduction = [1 - (Mean FEC post-treatment / Mean FEC pre-treatment)] x 100[2]
-
Resistance is generally suspected if the percentage reduction is less than 95% and the lower 95% confidence interval is below 90%.[14]
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
Controlled Efficacy Test
This is a more definitive test for anthelmintic efficacy, often conducted under controlled laboratory conditions.
Objective: To determine the percentage reduction in the actual worm burden in treated animals compared to untreated controls.
Methodology:
-
Animal Infection: Parasite-naive animals are experimentally infected with a known number of infective larvae of a specific nematode species.
-
Treatment: After the parasites have matured to the target stage, animals are divided into treatment and control groups. The treatment group receives the anthelmintic.
-
Necropsy and Worm Counting: At a set time post-treatment, all animals are euthanized, and the gastrointestinal tract is examined. Adult worms are collected, identified, and counted.
-
Efficacy Calculation: Efficacy is calculated as the percentage reduction in the mean worm count of the treated group compared to the control group.
Cross-Resistance Relationships
Cross-resistance occurs when resistance to one drug confers resistance to another drug, typically within the same chemical class due to a shared mechanism of action or resistance.[9] However, the degree of cross-resistance among MLs is not always complete.
As the data indicates, resistance to ivermectin frequently results in reduced susceptibility to other avermectins and, to a variable extent, to milbemycins.[5][15] Moxidectin often retains higher efficacy against ivermectin-resistant strains, suggesting that while some resistance mechanisms are shared, others may be specific to certain compounds.[1][5] This makes moxidectin a valuable tool for managing ivermectin-resistant nematode populations. The position of this compound in this spectrum is complex; while it can be affected by ivermectin resistance, its efficacy profile may differ from that of avermectins in certain parasite species.[16]
Caption: Logical relationship of cross-resistance among macrocyclic lactones.
References
- 1. benchchem.com [benchchem.com]
- 2. scops.org.uk [scops.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 6. How do the macrocyclic lactones kill filarial nematode larvae? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional responses to in vitro macrocyclic lactone exposure in Toxocara canis larvae using RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meritresearchjournals.org [meritresearchjournals.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. madbarn.com [madbarn.com]
- 14. opentextbooks.colvee.org [opentextbooks.colvee.org]
- 15. Avermectin/milbemycin resistance in trichostrongyloid nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antifilarial activity of macrocyclic lactones: comparative studies with ivermectin, doramectin, this compound, and moxidectin in Litomosoides carinii, Acanthocheilonema viteae, Brugia malayi, and B. pahangi infection of Mastomys coucha - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Milbemycin A4 Oxime Formulations
For researchers, scientists, and professionals in drug development, establishing the bioequivalence of different drug formulations is a critical step in the journey from laboratory to market. This guide provides an objective comparison of various Milbemycin A4 oxime formulations, supported by experimental data, to aid in the evaluation and development of effective veterinary parasiticides. Milbemycin oxime, a broad-spectrum antiparasitic agent, is effective against a range of internal and external parasites in animals.[1] This document delves into the pharmacokinetic parameters, bioequivalence studies, and analytical methodologies that are crucial for assessing the interchangeability of different milbemycin oxime products.
Pharmacokinetic Profile Comparison
The bioequivalence of different formulations is primarily determined by comparing their pharmacokinetic profiles. Key parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure.
Below are tables summarizing the pharmacokinetic data from studies comparing different this compound formulations.
Table 1: Bioequivalence Evaluation of Generic vs. Innovator Milbemycin Oxime Flavored Tablets in Dogs [2]
| Parameter | Test Product (Generic) Mean | Reference Product (Innovator) Mean | 90% Confidence Interval |
| A3 Analyte | |||
| AUC (hrng/mL) | 1386.3 | 1345.7 | 98.4% - 107.9% |
| CMAX (ng/mL) | 125.4 | 121.1 | 98.6% - 108.7% |
| A4 Analyte | |||
| AUC (hrng/mL) | 5364.5 | 5288.1 | 97.4% - 105.4% |
| CMAX (ng/mL) | 413.2 | 405.8 | 97.1% - 106.8% |
Table 2: Bioequivalence Evaluation of Generic vs. Innovator Milbemycin Oxime Flavored Tablets in Cats [2]
| Parameter | Test Product (Generic) Mean | Reference Product (Innovator) Mean | 90% Confidence Interval |
| A3 Analyte | |||
| AUC (hrng/mL) | 3097.2 | 3055.6 | 96.9% - 105.9% |
| CMAX (ng/mL) | 148.7 | 149.3 | 94.8% - 105.0% |
| A4 Analyte | |||
| AUC (hrng/mL) | 13745.0 | 13444.8 | 97.6% - 106.8% |
| CMAX (ng/mL) | 540.2 | 545.9 | 93.9% - 104.5% |
To establish bioequivalence, the 90% confidence interval for the ratio of the geometric means of the primary pharmacokinetic parameters (AUC and CMAX) between the test and reference products must fall within the range of 80.0% to 125.0%.[2][3][4][5] As demonstrated in the tables above, the generic milbemycin oxime flavored tablets met the bioequivalence criteria when compared to the innovator product in both dogs and cats.[2]
Experimental Protocols
The following sections detail the methodologies employed in the bioequivalence studies cited above.
Bioequivalence Study of Generic vs. Innovator Formulations
This study was conducted to demonstrate the bioequivalence between a generic milbemycin oxime flavored tablet and the reference listed new animal drug (RLNAD).[2]
-
Study Design : A randomized, two-period, two-treatment, single-dose crossover design was used for the study in dogs, while a randomized, four-period, single-dose double crossover design was employed for the study in cats.[2] A 14-day washout period was implemented between treatment periods in both studies.[2]
-
Subjects : The studies were conducted in healthy beagle dogs and healthy purpose-bred cats.[2]
-
Drug Administration : A single 5.75 mg tablet of either the test or reference product was administered to each animal.[2]
-
Sample Collection : Blood samples were collected from each animal at predetermined time points to measure the plasma concentrations of milbemycin oxime (A3 and A4 analytes).[2]
-
Bioanalytical Method : The plasma concentrations of the milbemycin oxime analytes were measured using a validated bioanalytical method.[2] While the specific details of the method used in this particular study are not provided in the summary, typical methods for milbemycin oxime quantification in plasma include High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][6][7]
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflow of a bioequivalence study and the logical framework for assessing bioequivalence.
Caption: Workflow of a typical crossover bioequivalence study.
References
- 1. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 3. FDA compared generic and innovator drugs based on 12 years of bioequivalence data [gabionline.net]
- 4. Comparing generic and innovator drugs: a review of 12 years of bioequivalence data from the United States Food and Drug Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to Bioanalytical Methods for Milbemycin A4 Oxime in Feline Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical methodologies for the quantitative determination of Milbemycin A4 oxime in feline plasma. The focus is on providing a detailed comparison of a state-of-the-art Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method against alternative analytical approaches. The information presented is essential for researchers in drug metabolism and pharmacokinetics (DMPK), veterinary medicine, and bioanalytical contract research organizations (CROs) involved in the development of therapeutic agents for feline health. All validation parameters are presented in accordance with regulatory expectations, such as those outlined by the FDA and the International Council for Harmonisation (ICH) M10 guidelines.[1]
Performance Comparison of Analytical Methods
The selection of a bioanalytical method is a critical decision in drug development, directly impacting the quality and reliability of pharmacokinetic and toxicokinetic data. The following tables summarize the performance characteristics of a recommended LC-MS/MS method against a potential alternative, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Table 1: Key Performance Parameters of Bioanalytical Methods for this compound
| Parameter | Proposed Method: LC-MS/MS | Alternative Method: HPLC-FLD |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by fluorescence after derivatization |
| Linearity Range | 2.5 - 250 ng/mL[2][3][4] | Typically 5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[2][3][4] | ~5 ng/mL |
| Intra-day Precision (%CV) | < 8.5%[2] | < 15% |
| Inter-day Precision (%CV) | < 10%[2] | < 15% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% (± 20% at LLOQ) |
| Mean Extraction Recovery | > 95%[2] | > 80% |
| Specificity / Selectivity | Very High (based on mass) | Moderate (potential for interferences) |
| Sample Preparation | Simple (e.g., Protein Precipitation)[2][4] | Complex (requires derivatization) |
Table 2: Summary of Validation Data for the Proposed LC-MS/MS Method
| Analyte | Linearity (r²) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Mean Recovery (%) |
| This compound | > 0.99 | 2.5[2][3][4] | 1.69 - 8.34[2] | 4.54 - 9.98[2] | -1.61 to 5.18[2] | -8.22 to 1.33[2] | 96.91 - 100.62[2] |
Experimental Protocols
Proposed Method: LC-MS/MS with Protein Precipitation
This method provides high sensitivity, selectivity, and throughput for the quantification of this compound in feline plasma.
1. Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of feline plasma, add 800 µL of acetonitrile containing the internal standard (e.g., a structural analog of Milbemycin).[2][4]
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.[4]
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.[2][4]
-
Transfer 500 µL of the supernatant to a new tube and add 500 µL of ultrapure water.[2][4]
-
Filter the diluted supernatant through a 0.22 µm nylon syringe filter into an autosampler vial for analysis.[4]
2. Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Specific precursor and product ions to be determined during method development.
-
Internal Standard: Specific precursor and product ions.
-
-
Key Parameters: Optimize ion spray voltage, source temperature, and collision energies for maximum signal intensity.
Alternative Method: HPLC with Fluorescence Detection (HPLC-FLD)
This method can be a cost-effective alternative to LC-MS/MS but requires a chemical derivatization step to make the non-fluorescent this compound detectable.
1. Sample Preparation (Solid-Phase Extraction & Derivatization):
-
Condition a C18 Solid-Phase Extraction (SPE) cartridge with methanol followed by water.
-
Load 500 µL of feline plasma onto the SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute this compound with acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the derivatization reagent (e.g., N-methylimidazole, trifluoroacetic anhydride, and acetic acid) and heat to form a stable fluorescent derivative.[5]
-
Inject the derivatized sample into the HPLC system.
Visualized Workflows and Relationships
To further clarify the processes and concepts involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Key parameters evaluated during bioanalytical method validation.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 5. Determination of macrocyclic lactones in food and feed - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Milbemycin A4 Oxime and Other Avermectins
This guide provides a detailed comparison of the pharmacokinetic profiles of Milbemycin A4 oxime and other prominent avermectins, including ivermectin, selamectin, and moxidectin. The information is tailored for researchers, scientists, and professionals in drug development, offering objective data and experimental context to inform research and clinical decisions. Avermectins and the closely related milbemycins are macrocyclic lactones renowned for their potent anthelmintic and insecticidal properties.[1][2][3] While they share a core mechanism of action, their pharmacokinetic behaviors—how they are absorbed, distributed, metabolized, and excreted—exhibit significant variations that influence their clinical efficacy, safety, and spectrum of activity.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound and other selected avermectins in dogs, the most common subject species in the cited studies. These parameters are crucial for understanding the duration and intensity of drug action.
| Drug | Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Terminal Half-life (t½) (days) | Source(s) |
| This compound | Oral (in combination) | 0.5 mg/kg | Not specified for A4 alone | 1-2 | Not specified for A4 alone | 3.3 ± 1.4 | [4] |
| Milbemycin Oxime | Oral (Tablet) | 0.5 mg/kg | 76.11 ± 2.77 | 4.27 ± 0.14 | 1663.12 ± 51.42 | 0.46 ± 0.02 | [5] |
| Milbemycin Oxime | Oral (Tablet) | 1.0 mg/kg | 0.33 ± 0.07 µg/mL | 2.47 ± 1.90 | Not specified | 0.66 ± 0.46 | [2] |
| Milbemycin Oxime | Oral (Nanoemulsion) | 1.0 mg/kg | 8.87 ± 1.88 µg/mL | 0.33 ± 0.13 | Not specified | Not specified | [2] |
| Ivermectin | Oral | 0.25 mg/kg | 132.6 ± 43.0 | Not specified | 5.6 µg·h/mL | 3.3 | [6][7] |
| Ivermectin | Oral (fasting) | Not specified | 104 ± 35 µg/L | Not specified | 2555 ± 941 | Not specified | |
| Ivermectin | Oral (high-fat meal) | Not specified | 147 ± 35 µg/L | Not specified | 4198 ± 1279 | Not specified | [8] |
| Moxidectin | Oral | 0.25 mg/kg | 234.0 ± 64.3 | ~2.75 | 11.8 µg·h/mL | 25.9 | [6][7][9] |
| Moxidectin | Topical | Not specified | Not specified | 24 - 504 (1-21 days) | Not specified | ~14.25 | [10][11] |
| Selamectin | Topical | 6 mg/kg | 12.72 - 22.65 | ~120 (5 days) | 192.08 - 370.97 (ng·day/mL) | 11.1 | [12][13] |
| Selamectin | Oral | 24 mg/kg | 7630 ± 3140 | 8 ± 5 | Not specified | 1.9 | [14][15] |
Note: Data is compiled from multiple studies and variations may exist due to different formulations, dog breeds, and analytical methods. Cmax = Maximum Plasma Concentration; Tmax = Time to reach Cmax; AUC = Area Under the Curve.
Mechanism of Action
Milbemycins and avermectins exert their antiparasitic effects by targeting the invertebrate nervous system.[16] They bind to glutamate-gated chloride ion channels, which are unique to invertebrates, increasing the permeability of nerve and muscle cell membranes to chloride ions.[1][17] This influx of chloride ions leads to hyperpolarization of the neuromuscular membrane, resulting in flaccid paralysis and eventual death of the parasite.[10][16] This mechanism provides a high margin of safety in mammals, which primarily rely on GABA-gated channels and have a blood-brain barrier that limits drug access to the central nervous system.[10][11]
Caption: Mechanism of action for avermectins and milbemycins.
Key Experimental Protocols
The data presented in this guide is supported by rigorous scientific studies. Below are summaries of the methodologies from key comparative experiments.
Comparative Oral Pharmacokinetics of Ivermectin and Moxidectin
This study aimed to directly compare the plasma disposition of ivermectin and moxidectin in dogs.[18][7]
-
Subjects: Sixteen healthy adult Beagle dogs experimentally infected with the filarial parasite Brugia pahangi.
-
Drug Administration: Dogs were randomly allocated into two groups of eight. One group received a single oral dose of ivermectin (250 µg/kg), and the other received a single oral dose of moxidectin (250 µg/kg).[18]
-
Sample Collection: Blood samples were collected via the jugular vein at numerous time points, from 0.5 hours up to 56 days post-treatment.[18] Plasma was separated by centrifugation and stored at -20°C until analysis.
-
Analytical Method: Plasma concentrations of ivermectin and moxidectin were quantified using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[18] The data was then analyzed using both compartmental and non-compartmental pharmacokinetic techniques to determine parameters like Cmax, half-life, and AUC.[7]
Pharmacokinetics of Oral Milbemycin Oxime Formulations
This research investigated the pharmacokinetic profiles of different oral formulations of milbemycin oxime in Pekingese dogs.[2]
-
Subjects: Six clinically healthy Pekingese dogs.
-
Drug Administration: The study followed a three-period crossover design. Dogs received a single intravenous (IV) dose (1 mg/kg), a single oral (PO) dose of milbemycin oxime tablets (1 mg/kg), and a single oral dose of a milbemycin oxime nanoemulsion (1 mg/kg).[2]
-
Sample Collection: Blood samples were collected at various time points before and after drug administration for up to 96 hours.[2]
-
Analytical Method: Milbemycin oxime concentrations in plasma were measured using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection at a wavelength of 249 nm.[2][19] The mobile phase consisted of ammonium acetate buffer and acetonitrile.[19]
Pharmacokinetics of Topical Selamectin
This study determined the pharmacokinetic parameters of selamectin following topical application in dogs.[12][13]
-
Subjects: Ten healthy Beagle dogs (five male, five female).
-
Drug Administration: A single topical dose of selamectin (6 mg/kg) was applied to the skin at the base of the neck.
-
Sample Collection: Blood samples were collected from the cephalic vein at multiple time points before and after administration over a period of 30 days.
-
Analytical Method: Plasma concentrations of selamectin were determined, and the data were analyzed using a one-compartment model to calculate pharmacokinetic parameters. The study noted a sex-related difference in the disposition of the drug.[12]
Concluding Remarks
The pharmacokinetic profiles of this compound and other avermectins show marked differences, particularly in their half-life and bioavailability depending on the route of administration and formulation. Moxidectin exhibits a significantly longer terminal half-life compared to ivermectin and milbemycin oxime, suggesting a longer duration of action from a single dose.[6][18] Selamectin, when applied topically, is absorbed systemically and persists for an extended period.[12] Milbemycin oxime's absorption and bioavailability can be dramatically enhanced through advanced formulations like nanoemulsions.[2]
These distinctions are critical for drug development professionals and researchers. A longer half-life may be advantageous for long-term parasite prevention, while faster absorption and higher peak concentrations might be desirable for treating acute infections. Understanding these comparative pharmacokinetics is essential for optimizing dosing regimens, improving therapeutic outcomes, and designing the next generation of antiparasitic drugs.
References
- 1. Avermectin - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacokinetics and dose proportionality of oral moxidectin in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 12. Pharmacokinetics of selamectin in dogs after topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Selamectin in Dogs after Topical Application - ProQuest [proquest.com]
- 14. Pharmacokinetics of selamectin following intravenous, oral and topical administration in cats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological particulars - Milbemax Tablets for Dogs [noahcompendium.co.uk]
- 17. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of the pharmacokinetics of moxidectin and ivermectin after oral administration to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
Milbemycin A4 Oxime Demonstrates Potential Efficacy Against Ivermectin-Resistant Parasite Strains
A comprehensive review of available data suggests that milbemycin A4 oxime, a macrocyclic lactone of the milbemycin class, may serve as an effective alternative for controlling parasitic nematode infections in the face of rising ivermectin resistance. While direct comparative studies on ivermectin-resistant strains are limited, evidence from related milbemycins, particularly moxidectin, indicates a high likelihood of efficacy. This guide provides a detailed comparison based on available experimental data, outlining the mechanisms of action, resistance, and experimental protocols to inform researchers and drug development professionals.
Ivermectin, a widely used anthelmintic, is facing a global challenge with the emergence of resistant parasite populations, particularly in gastrointestinal nematodes of livestock such as Haemonchus contortus and cyathostomins.[1] This resistance is primarily linked to alterations in the drug's targets, the glutamate-gated chloride channels (GluCls), and increased drug efflux mediated by P-glycoprotein (P-gp) transporters.[2][3] Milbemycins, including this compound, share a similar mode of action with ivermectin, targeting the parasite's nervous system. However, subtle differences in their chemical structure and interaction with parasitic targets may allow them to overcome some ivermectin resistance mechanisms.
Comparative Efficacy: Insights from In Vivo and In Vitro Studies
In a study on susceptible Dirofilaria immitis in dogs, ivermectin showed a slightly higher efficacy in reducing adult worm counts compared to milbemycin oxime when treatment was initiated four months post-infection. However, when initiated at three months post-infection, both drugs demonstrated high and comparable efficacy.[6]
Quantitative Data Summary
The following tables summarize available quantitative data from various studies. It is important to note the absence of direct comparative data for this compound against a confirmed ivermectin-resistant strain. The data for moxidectin is included as a proxy for the milbemycin class.
| Drug | Parasite Strain | Assay Type | Efficacy Metric | Value | Reference |
| Ivermectin | Haemonchus contortus (Resistant) | Larval Development Assay | IC50 | 1.291 ng/ml | [7] |
| Ivermectin | Haemonchus contortus (Susceptible) | Larval Development Assay | IC50 | 0.218 ng/ml | [7] |
| Moxidectin | Ivermectin-Resistant Nematodes | In Vivo | Efficacy | Controls identified strains | [4] |
| Ivermectin | Dirofilaria immitis (Susceptible) | In Vivo | % Worm Reduction (4-month post-infection) | 95.1% | [6] |
| Milbemycin Oxime | Dirofilaria immitis (Susceptible) | In Vivo | % Worm Reduction (4-month post-infection) | 41.4% | [6] |
| Ivermectin | Dirofilaria immitis (Susceptible) | In Vivo | % Worm Reduction (3-month post-infection) | 97.7% | [6] |
| Milbemycin Oxime | Dirofilaria immitis (Susceptible) | In Vivo | % Worm Reduction (3-month post-infection) | 96.8% | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
Larval Development Assay (LDA)
The Larval Development Assay (LDA) is a widely used in vitro method to determine the susceptibility of nematodes to anthelmintics.
Objective: To determine the concentration of an anthelmintic that inhibits the development of nematode eggs to third-stage larvae (L3).
Materials:
-
Fresh fecal samples containing nematode eggs
-
Saturated salt solution (e.g., NaCl or MgSO4)
-
Sieves of various mesh sizes
-
Centrifuge and centrifuge tubes
-
96-well microtiter plates
-
Anthelmintic stock solutions (e.g., ivermectin, this compound)
-
Nutrient agar or a supportive medium
-
Escherichia coli culture (as a food source for larvae)
-
Incubator
Procedure:
-
Egg Isolation: Isolate nematode eggs from fecal samples using a flotation method with a saturated salt solution.
-
Sterilization and Quantification: Wash the collected eggs to remove debris and sterilize them with a mild disinfectant (e.g., sodium hypochlorite). Count the number of eggs per unit volume.
-
Assay Setup: Dispense a standardized number of eggs (e.g., 50-100) into each well of a 96-well plate containing a supportive medium and a food source like E. coli.
-
Drug Application: Add serial dilutions of the test anthelmintics to the wells. Include control wells with no drug.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-27°C) for a period that allows for the development of eggs to L3 larvae in the control wells (typically 6-7 days).
-
Larval Counting: After the incubation period, stop the development (e.g., by adding a small amount of iodine solution) and count the number of eggs, L1, L2, and L3 larvae in each well under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of development to L3 for each drug concentration and determine the LC50 (the concentration that inhibits 50% of the larvae from developing to L3).[8][9][10][11]
Signaling Pathways and Resistance Mechanisms
The primary mode of action for both ivermectin and milbemycins is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the parasite.
Ivermectin resistance is often associated with two main mechanisms:
-
Alterations in GluCls: Mutations in the genes encoding GluCl subunits can reduce the binding affinity of ivermectin, thereby decreasing its efficacy.
-
Increased Drug Efflux: Overexpression of P-glycoprotein (P-gp) transporters can actively pump ivermectin out of the parasite's cells, preventing it from reaching its target GluCls.[2][12]
This compound is also a substrate for P-gp, and its efficacy can be influenced by the expression levels of these transporters.[12] However, differences in the chemical structure between milbemycins and avermectins may result in differential recognition and transport by P-gp, potentially allowing milbemycins to be more effective in the presence of certain P-gp variants that confer ivermectin resistance.
Mechanism of action and resistance for macrocyclic lactones.
Experimental Workflow: In Vitro Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of anthelmintics against parasitic nematodes.
Workflow for in vitro anthelmintic efficacy testing.
Logical Relationship: Factors Influencing Efficacy
The efficacy of both this compound and ivermectin against a specific parasite population is a multifactorial issue. The interplay between the drug's intrinsic activity, the parasite's genetic makeup, and the host's physiological state determines the ultimate outcome of treatment.
Key factors influencing the efficacy of anthelmintics.
References
- 1. Resistance to avermectin/milbemycin anthelmintics in equine cyathostomins - current situation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ivermectin resistance in nematodes may be caused by alteration of P-glycoprotein homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-glycoprotein interfering agents potentiate ivermectin susceptibility in ivermectin sensitive and resistant isolates of Teladorsagia circumcincta and Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moxidectin against ivermectin-resistant nematodes--a global view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutual resistance to avermectins and milbemycins: oral activity of ivermectin and moxidectin against ivermectin-resistant and susceptible nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis on transcriptomics of ivermectin resistant and susceptible strains of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of ivermectin resistance by a larval development test--back to the past or a step forward? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Larval development assay for detection of anthelmintic resistance in cyathostomins of Swedish horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Milbemycin A4 Oxime: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Milbemycin A4 oxime is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
This compound is categorized as a hazardous substance that is very toxic to aquatic organisms.[1][2][3] Therefore, it must be disposed of as hazardous waste and should never be discarded in the regular trash or poured down the drain.[1][4][5] All waste disposal activities must comply with local, state, and federal regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of dust inhalation, a NIOSH-approved respirator is necessary.[3]
In the event of a spill, immediately contain the area. For solid materials, dampen with water to prevent dusting before sweeping into a suitable container for disposal.[1] Ensure adequate ventilation.[3]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe segregation, storage, and disposal of this compound waste.
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound as "Hazardous Waste - this compound."
-
Segregate this compound waste from other laboratory waste streams at the point of generation.[6]
-
Do not mix with incompatible chemicals. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[7]
-
-
Waste Accumulation and Storage:
-
Use only approved, chemically compatible, and leak-proof containers for waste accumulation.[6][8] The original container is often a suitable option if it is in good condition.[7]
-
Keep waste containers securely closed except when adding waste.[4][8]
-
Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7][8] This area must be inspected weekly for any signs of leakage.[7]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
For containers that held acute hazardous waste, triple rinse with a suitable solvent (e.g., water, if appropriate) that can remove the residue.[4]
-
Collect the rinseate (the liquid from rinsing) and dispose of it as hazardous waste.[4]
-
After triple rinsing, deface or remove all hazardous labels from the container before disposing of it as regular trash.[4]
-
-
Arranging for Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous material disposal company.[9]
-
Contact your institution's Environmental Health and Safety (EHS) or a similar department to schedule a pickup for your hazardous waste.[8]
-
Do not attempt to incinerate the waste unless the facility is equipped with an afterburner and scrubber.[9]
-
Quantitative Disposal Data
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | A maximum of 55 gallons of hazardous waste may be stored. | [8] |
| Maximum Acutely Toxic Waste in SAA | For acutely toxic "P-list" chemicals, a maximum of one quart of liquid or one kilogram of solid. | [8] |
| Container Rinsing Volume | Each rinse should be performed with a solvent amount equal to approximately 5% of the container's volume. | [4] |
| pH for Drain Disposal (Not for this chemical) | For approved substances, the pH should be between 5.5 and 10.5 for drain disposal. | [5] |
Note: this compound should not be disposed of down the drain, regardless of pH.
Experimental Workflow for Disposal
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. canbipharm.com [canbipharm.com]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. cleanchemlab.com [cleanchemlab.com]
Personal protective equipment for handling Milbemycin A4 oxime
Essential Safety and Handling Guide for Milbemycin A4 Oxime
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure.[1] This involves the use of specific types of eye, skin, and respiratory protection. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specification and Usage Notes |
| Eye/Face Protection | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields. If there is a potential for direct contact with dusts, mists, or aerosols, a faceshield or other full-face protection should be worn.[2][3][4][5] |
| Skin Protection | Chemical-Resistant Gloves & Lab Coat | Handle with chemical-resistant gloves, which must be inspected before use.[6][3][4][5] A work uniform or laboratory coat is also required.[3][4][5] For significant exposure risk, consider impervious or fire/flame-resistant clothing.[6] |
| Respiratory Protection | Ventilation & Respirator | All handling should occur in a laboratory fume hood or another form of local exhaust ventilation.[6] If ventilation is insufficient or exposure levels are unknown, a NIOSH/MSHA-approved respirator is necessary. For potential uncontrolled releases, a positive-pressure air-supplied respirator is recommended.[3][4] |
Occupational Exposure Limits
While specific OSHA PELs or ACGIH TLVs are not widely established, some sources indicate an internal occupational exposure band (OEB) to guide safe handling.
| Compound | Exposure Metric | Value |
| Milbemycin Oxime | Time-Weighted Average (TWA) (OEB 2) | 0.1 mg/m³ |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS).[1] Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Workspace Setup : All work with this compound should be conducted in a designated, well-ventilated area, preferably within a laboratory fume hood with a high-efficiency particulate air (HEPA) filter.
-
Donning PPE : Put on all required personal protective equipment as detailed in the table above.
-
Handling the Compound : Avoid all personal contact, including the inhalation of dust or aerosols.[8] Do not eat, drink, or smoke in the handling area.[2][3][5] Keep the container tightly closed when not in use.[6][5]
-
Decontamination : After handling, wash hands and any exposed skin thoroughly with soap and water.[6][7] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][5]
-
Storage : Store the compound in a tightly closed container in a dry, well-ventilated place, such as a refrigerator.[6]
Disposal Plan: Step-by-Step Waste Management
-
Waste Classification : this compound and its container must be disposed of as hazardous waste.[8]
-
Collection : Collect excess and expired materials in a suitable, labeled container for disposal.[6][2]
-
Disposal Method : Excess material may be incinerated in a unit equipped with an afterburner and scrubber.[6] Alternatively, offer the waste to a licensed hazardous material disposal company.[6]
-
Environmental Protection : Do not allow the product or its container to be released into the environment, including drains, water courses, or onto the ground.[6][8][9]
-
Regulatory Compliance : Ensure that all disposal activities comply with federal, state, and local regulations.[6][8] Contaminated packaging must be disposed of in the same manner as the product itself.[6]
Visualized Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
